molecular formula C6H7BrN2O2S B13069220 (6-Bromopyridin-2-yl)methanesulfonamide

(6-Bromopyridin-2-yl)methanesulfonamide

Cat. No.: B13069220
M. Wt: 251.10 g/mol
InChI Key: HBPUJAGLYNGGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromopyridin-2-yl)methanesulfonamide is a brominated pyridine derivative with the molecular formula C6H7BrN2O2S and a monoisotopic mass of 249.94116 Da . Its structure features a sulfonamide group linked to a 6-bromopyridin-2-yl scaffold, a configuration that makes it a valuable intermediate in medicinal chemistry and drug discovery . The presence of the bromine atom at the 6-position of the pyridine ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of more complex, functionalized molecules for biological screening . Simultaneously, the methanesulfonamide group is a key pharmacophore found in compounds with a wide range of biological activities, suggesting its potential application in the development of enzyme inhibitors or novel therapeutic agents . This combination of features provides researchers with a versatile building block for constructing compound libraries and exploring new chemical space. (6-Bromopyridin-2-yl)methanesulfonamide is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

(6-bromopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H7BrN2O2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

HBPUJAGLYNGGKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)CS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of (6-Bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanesulfonamide: Structure, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Combination of a Privileged Pharmacophore and a Versatile Synthetic Handle

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the efficient exploration of chemical space and the development of novel therapeutic agents. (6-Bromopyridin-2-yl)methanesulfonamide emerges as a compound of significant interest, not from a long history of documented biological activity, but from the rational combination of two powerful moieties: the methanesulfonamide group and a 6-bromopyridine nucleus.

The sulfonamide functional group is a cornerstone of medicinal chemistry, celebrated for its presence in a vast array of FDA-approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory molecules.[1][2][3][4] Its unique electronic and steric properties, coupled with its ability to act as a robust hydrogen bond donor and acceptor, make it a "privileged" pharmacophore.[5] Concurrently, the bromopyridine scaffold serves as a highly versatile synthetic platform. The bromine atom is a prime functional group for late-stage diversification via transition metal-catalyzed cross-coupling reactions, enabling the systematic modulation of a molecule's properties to optimize for potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive technical overview of (6-Bromopyridin-2-yl)methanesulfonamide, detailing its chemical structure, physicochemical properties, a robust proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications as a strategic building block for researchers, medicinal chemists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The foundational step in evaluating any compound for drug discovery is a thorough understanding of its structure and inherent physicochemical properties. These parameters govern its solubility, permeability, and potential for interaction with biological targets.

Chemical Structure

The structure of (6-Bromopyridin-2-yl)methanesulfonamide consists of a pyridine ring substituted with a bromine atom at the 6-position and a methanesulfonamide group attached via a methylene linker at the 2-position.

Structure Diagram

Caption: Chemical structure of (6-Bromopyridin-2-yl)methanesulfonamide.

Physicochemical Data
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₆H₇BrN₂O₂SDefines the elemental composition.
Molecular Weight 251.10 g/mol Falls within the "Rule of 5" guidelines for oral bioavailability.
logP 0.10Indicates balanced lipophilicity, suggesting good potential for solubility and permeability.[6]
Topological Polar Surface Area (TPSA) 75.1 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors 1The N-H group of the sulfonamide is a key interaction point.[6]
Hydrogen Bond Acceptors 4The pyridine nitrogen and sulfonamide oxygens can accept hydrogen bonds.[6]
pKa (most acidic) ~9.5 (Sulfonamide N-H)The sulfonamide proton is weakly acidic, influencing ionization state at physiological pH.
pKa (most basic) ~2.0 (Pyridine N)The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the bromine.

Note: Predicted values are derived from standard computational algorithms (e.g., ChemDraw, DataWarrior) and should be confirmed experimentally.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is essential for any building block intended for medicinal chemistry programs. The most logical and efficient synthesis of (6-Bromopyridin-2-yl)methanesulfonamide proceeds from the commercially available (6-bromopyridin-2-yl)methanol via a two-step sequence involving the formation of the key amine intermediate.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for (6-Bromopyridin-2-yl)methanesulfonamide.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis, purification, and characterization of the title compound.

Step 1: Synthesis of (6-Bromopyridin-2-yl)methanamine

Causality: This intermediate is the critical nucleophile for the final sulfonamide formation. The conversion from the corresponding alcohol is a standard transformation. While multiple routes exist (e.g., via Mitsunobu reaction or conversion to a halide), the following two-step, one-pot procedure via an azide intermediate is often clean and high-yielding.

  • Activation of the Alcohol : To a stirred solution of (6-bromopyridin-2-yl)methanol (1.0 eq)[7][8] in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq). Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 1 hour. This in-situ formation of the mesylate creates a good leaving group for the subsequent nucleophilic substitution.

  • Azide Displacement : To the reaction mixture, add sodium azide (NaN₃, 2.0 eq) followed by a small amount of N,N-dimethylformamide (DMF, ~10% of total volume) to aid solubility. Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). The azide ion displaces the mesylate to form the organic azide.

  • Reduction to the Amine : Once the starting material is consumed, cool the reaction to 0 °C. Slowly add triphenylphosphine (PPh₃, 1.5 eq) followed by the dropwise addition of water (5.0 eq). Stir vigorously and allow the reaction to warm to room temperature for 4-6 hours. This is a Staudinger reduction, a mild and effective method for converting azides to primary amines.

  • Work-up and Isolation : Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) to yield (6-bromopyridin-2-yl)methanamine as the pure product.[9][10][11]

Step 2: Synthesis of (6-Bromopyridin-2-yl)methanesulfonamide

Causality: This is a classic nucleophilic acyl substitution reaction at the sulfur center of the sulfonyl chloride. The base is crucial to neutralize the HCl byproduct generated during the reaction.

  • Reaction Setup : Dissolve (6-bromopyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM (0.2 M) and add pyridine (2.0 eq) as both a solvent and a base. Cool the solution to 0 °C in an ice bath.

  • Sulfonylation : Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride will form. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Work-up and Purification : Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product Isolation : The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography (silica gel) to afford (6-Bromopyridin-2-yl)methanesulfonamide as a solid.

Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.0 ppm region), a singlet for the methylene linker (CH₂), and a singlet for the methyl group of the sulfonamide (CH₃). The NH proton will appear as a broad singlet.

  • ¹³C NMR : The carbon NMR will show six distinct signals corresponding to the five carbons of the bromopyridine ring and the methylene carbon, plus the methyl carbon of the sulfonamide.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The isotopic pattern characteristic of a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) will be a definitive feature.

  • Purity (HPLC) : The purity of the final compound should be assessed by High-Performance Liquid Chromatography, ideally demonstrating >95% purity for use in biological assays.

Role and Applications in Drug Discovery

(6-Bromopyridin-2-yl)methanesulfonamide is best viewed as a strategic fragment or building block. Its value lies in the synergistic combination of its two key components, which allows for a logical and efficient drug discovery workflow.

The "Structure-Diversification" Logic

This molecule embodies a powerful principle in medicinal chemistry: the incorporation of a "warhead" (a group likely to interact with a biological target) and a "handle" (a site for chemical modification) into a single, compact scaffold.

Drug Discovery Workflow Logic

G cluster_0 Core Scaffold cluster_1 Function & Application cluster_2 Outcome Core (6-Bromopyridin-2-yl)methanesulfonamide Methanesulfonamide Group 6-Bromopyridine Group Diversification Synthetic Handle (Cross-Coupling Reactions) Core:f1->Diversification Function Pharmacophore Element (H-Bonding, Target Interaction) SAR Structure-Activity Relationship (SAR) Studies Function->SAR Diversification->SAR ADME ADME Property Modulation (Solubility, Metabolism) Diversification->ADME LeadOpt Lead Optimization SAR->LeadOpt ADME->LeadOpt

Caption: Logic flow for utilizing the core scaffold in drug discovery.

  • The Methanesulfonamide Moiety (The Pharmacophore) : This group is a bioisostere for carboxylic acids and other functionalities. It is sterically compact and its N-H and oxygen atoms provide defined vectors for hydrogen bonding, which is critical for anchoring a molecule within a protein's binding site. Its inclusion establishes a primary point of interaction for biological screening.[1][4]

  • The 6-Bromopyridine Moiety (The Synthetic Handle) : The true power of this building block lies in the bromine substituent. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling : To introduce aryl or heteroaryl groups.

    • Sonogashira Coupling : To introduce alkynes.

    • Buchwald-Hartwig Amination : To introduce primary or secondary amines.

    • Stille Coupling : To introduce organostannanes.

This synthetic versatility allows a research team to take a "hit" from an initial screen and rapidly generate a library of analogues. By systematically varying the substituent at the 6-position, chemists can probe the steric and electronic requirements of the target's binding pocket, leading to significant improvements in potency and selectivity. This process is fundamental to establishing a Structure-Activity Relationship (SAR) and driving a hit-to-lead campaign.[12]

Conclusion

(6-Bromopyridin-2-yl)methanesulfonamide is a thoughtfully designed chemical entity that serves as a valuable asset for medicinal chemistry and drug discovery programs. While not an active pharmaceutical ingredient in itself, its intelligent design—marrying the proven pharmacophoric features of the sulfonamide group with the synthetic versatility of a bromopyridine handle—makes it an exemplary building block. It provides researchers with a direct and efficient tool to construct compound libraries for SAR exploration, ultimately accelerating the journey from an initial biological hit to a viable lead candidate. The straightforward and robust synthetic accessibility of this compound further enhances its utility, making it a practical and powerful component in the modern chemist's toolbox.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
  • Synthesis of (Indol-3-yl)methanesulfonamide and its 5-Methoxy Derivative. (n.d.). Arkivoc. Available from: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). In Wikipedia. Available from: [Link]

  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. (2023). Bioorganic Chemistry, 140, 106787. Available from: [Link]

  • Method of preparing methane sulfonamide and its derivatives. (1971). Google Patents. (US3574740A).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Environmental Science and Pollution Research. Available from: [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available from: [Link]

  • (6-Bromopyridin-2-yl)methanol. (n.d.). PubChem. Available from: [Link]

  • Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-diisopropylaniline}dichloridozinc(II) dichloromethane hemisolvate. (n.d.). National Institutes of Health. Available from: [Link]

  • (6-BROMOPYRIDIN-2-YL)METHANOL. (n.d.). Matrix Fine Chemicals. Available from: [Link]

  • (6-Bromopyridin-2-yl)methanamine. (n.d.). Chemsrc. Available from: [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). MDPI. Available from: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. (n.d.). ResearchGate. Available from: [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). PubMed Central. Available from: [Link]

  • 1-(6-bromopyridin-2-yl)methanamine. (2024). ChemBK. Available from: [Link]

  • Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. (2022). PubMed Central. Available from: [Link]

Sources

Methodological & Application

Optimizing Buchwald-Hartwig Amination for the Synthesis of Novel Pyridinyl Sulfonamides using (6-Bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are prevalent motifs in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods like the Ullmann condensation or nucleophilic aromatic substitution due to its milder reaction conditions and broader substrate scope.[1][2][3]

This application note provides a detailed guide for the optimization of the Buchwald-Hartwig amination using a challenging yet valuable building block: (6-Bromopyridin-2-yl)methanesulfonamide. This substrate is of particular interest as it combines a heteroaromatic core with a sulfonamide moiety, both of which are key pharmacophores. The successful coupling of this substrate opens avenues to novel chemical matter for drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide a systematic approach to reaction optimization, and present a detailed, adaptable protocol for researchers.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][3][4] While the precise pathway can vary depending on the specific ligands and substrates, the generally accepted mechanism consists of three key steps: oxidative addition, association and deprotonation of the amine, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle cluster_product Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH Amido Palladium Amido Complex AmineCoord->Amido Base, -H-Base+ Amido->Pd0 Reductive Elimination Product Ar-NR2 Amido->Product Optimization_Workflow Start Start: Initial Reaction Setup Ligand_Screen Ligand Screen (XPhos, RuPhos, BrettPhos, etc.) Start->Ligand_Screen Base_Screen Base Screen (NaOtBu, LHMDS, Cs2CO3, etc.) Ligand_Screen->Base_Screen Best Ligand Solvent_Screen Solvent Screen (Toluene, Dioxane, THF, etc.) Base_Screen->Solvent_Screen Best Base Temp_Opt Temperature Optimization (80°C, 100°C, 120°C) Solvent_Screen->Temp_Opt Best Solvent End Optimized Conditions Temp_Opt->End

Sources

Procedure for sulfonamide group protection in (6-Bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedure for Sulfonamide Group Protection in (6-Bromopyridin-2-yl)methanesulfonamide

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Complex Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry and organic synthesis, renowned for their diverse biological activities. However, the presence of the acidic N-H proton in primary and secondary sulfonamides can complicate synthetic routes by acting as a nucleophile or base in undesired side reactions.[1][2] Protecting the sulfonamide nitrogen is therefore a critical strategy to temporarily mask its reactivity, enabling transformations on other parts of the molecule.[1][2] This guide provides a detailed examination of protecting group strategies for (6-Bromopyridin-2-yl)methanesulfonamide, a heterocyclic building block with potential applications in drug discovery. The presence of a bromopyridine ring necessitates careful selection of protecting groups and reaction conditions to ensure chemical stability and achieve high yields.

Selecting the Optimal Protecting Group: A Strategic Decision

The ideal protecting group for (6-Bromopyridin-2-yl)methanesulfonamide should meet several key criteria:

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and tolerant of other functional groups in the molecule.

  • Stability: The protected sulfonamide must be stable to the reaction conditions planned for subsequent synthetic steps.

  • Orthogonality: The protecting group should be removable under conditions that do not affect other sensitive functionalities, such as the C-Br bond on the pyridine ring.

Considering these factors, this guide will focus on two widely employed and robust protecting groups for sulfonamides: the tert-Butoxycarbonyl (Boc) group and the Benzyl (Bn) group.

I. The tert-Butoxycarbonyl (Boc) Group: A Mild and Versatile Choice

The Boc group is a popular choice for protecting sulfonamides due to its ease of introduction and its removal under mild acidic conditions.[3][4]

A. Protocol for Boc Protection of (6-Bromopyridin-2-yl)methanesulfonamide

This protocol details the N-Boc protection of (6-Bromopyridin-2-yl)methanesulfonamide using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Workflow:

cluster_setup Reaction Setup cluster_reaction Protection cluster_workup Work-up & Purification A Dissolve (6-Bromopyridin-2-yl)methanesulfonamide and DMAP in anhydrous MeCN B Add (Boc)₂O dropwise at 0 °C A->B Cool C Warm to room temperature and stir for 12-16 h B->C Stir D Monitor reaction by TLC C->D E Concentrate in vacuo D->E Completion F Dissolve residue in EtOAc E->F G Wash with 1 M HCl, sat. NaHCO₃, and brine F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Boc protection.

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
(6-Bromopyridin-2-yl)methanesulfonamide253.13253 mg1.01.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.25262 mg1.21.2
4-(Dimethylamino)pyridine (DMAP)122.1712 mg0.10.1
Anhydrous Acetonitrile (MeCN)-10 mL--
Ethyl Acetate (EtOAc)-As needed--
1 M Hydrochloric Acid (HCl)-As needed--
Saturated Sodium Bicarbonate (NaHCO₃)-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • To a dry round-bottom flask, add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq) and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous acetonitrile (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected sulfonamide.

B. Protocol for Boc Deprotection

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.[4]

Experimental Workflow:

cluster_setup Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Purification A Dissolve N-Boc protected sulfonamide in DCM B Add TFA dropwise at 0 °C A->B Cool C Stir at room temperature for 1-2 h B->C Stir D Monitor reaction by TLC C->D E Concentrate in vacuo D->E Completion F Dissolve residue in EtOAc E->F G Wash with sat. NaHCO₃ and brine F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify by column chromatography (if necessary) H->I

Caption: Workflow for Boc deprotection.

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
N-Boc-(6-Bromopyridin-2-yl)methanesulfonamide353.23353 mg1.0
Dichloromethane (DCM)-5 mL-
Trifluoroacetic Acid (TFA)114.021 mL-
Ethyl Acetate (EtOAc)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Dissolve the N-Boc protected sulfonamide (1.0 eq) in dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (1 mL) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected sulfonamide.

II. The Benzyl (Bn) Group: A Robust Alternative

The benzyl group offers greater stability to acidic and basic conditions compared to the Boc group. Deprotection is typically achieved by hydrogenolysis.

A. Protocol for Benzyl Protection of (6-Bromopyridin-2-yl)methanesulfonamide

This protocol describes the N-benzylation of (6-Bromopyridin-2-yl)methanesulfonamide.

Experimental Workflow:

cluster_setup Reaction Setup cluster_reaction Protection cluster_workup Work-up & Purification A Suspend NaH in anhydrous DMF B Add sulfonamide solution in DMF dropwise at 0 °C A->B C Stir for 30 min at 0 °C B->C D Add Benzyl bromide dropwise C->D E Stir at room temperature for 12-16 h D->E F Monitor reaction by TLC E->F G Quench with water F->G Completion H Extract with EtOAc G->H I Wash with water and brine H->I J Dry over Na₂SO₄, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for Benzyl protection.

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
(6-Bromopyridin-2-yl)methanesulfonamide253.13253 mg1.01.0
Sodium Hydride (NaH, 60% dispersion in oil)24.0044 mg1.11.1
Benzyl Bromide (BnBr)171.040.13 mL1.11.1
Anhydrous Dimethylformamide (DMF)-10 mL--
Ethyl Acetate (EtOAc)-As needed--
Water-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • To a suspension of NaH (1.1 eq) in anhydrous DMF (5 mL) at 0 °C, add a solution of (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq) in anhydrous DMF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

B. Protocol for Benzyl Deprotection

Hydrogenolysis using a palladium catalyst is a standard method for benzyl group removal.[5] Caution is advised as some palladium catalysts can also mediate dehalogenation of aryl bromides. Careful selection of the catalyst and reaction conditions is crucial.

Experimental Workflow:

cluster_setup Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Purification A Dissolve N-Bn protected sulfonamide in MeOH or EtOAc B Add Pd/C catalyst A->B C Purge with H₂ gas B->C D Stir under H₂ atmosphere (balloon) for 4-8 h C->D E Monitor reaction by TLC D->E F Filter through Celite E->F Completion G Wash Celite pad with solvent F->G H Concentrate the filtrate G->H I Purify by column chromatography (if necessary) H->I

Caption: Workflow for Benzyl deprotection.

Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
N-Benzyl-(6-Bromopyridin-2-yl)methanesulfonamide343.26343 mg1.0
Palladium on Carbon (Pd/C, 10 wt%)-34 mg10 mol%
Methanol (MeOH) or Ethyl Acetate (EtOAc)-10 mL-
Hydrogen Gas (H₂)-Balloon pressure-
Celite-As needed-

Procedure:

  • Dissolve the N-Benzyl protected sulfonamide (1.0 eq) in methanol or ethyl acetate (10 mL).

  • Add 10% Pd/C (10 mol %) to the solution.

  • Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with the reaction solvent.

  • Concentrate the filtrate to obtain the deprotected sulfonamide.

Conclusion and Further Considerations

The choice between a Boc and a Benzyl protecting group for (6-Bromopyridin-2-yl)methanesulfonamide will depend on the planned subsequent synthetic steps. The Boc group offers mild deprotection conditions, which can be advantageous if other acid-sensitive groups are present. The Benzyl group provides greater overall stability but requires hydrogenation for removal, which may not be compatible with all substrates. It is always recommended to perform small-scale test reactions to optimize conditions for any new substrate.

References

  • Kamal, A., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1558. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Video]. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl (SES) Chloride. Organic Syntheses. Available at: [Link]

  • Widlanski, T. S. (2004). A new protecting group for primary sulfonamides. Tetrahedron Letters, 45(46), 8483-8485. Available at: [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Available at: [Link]

  • Ouchi, A., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3736–3739. Available at: [Link]

  • Reddy, D. S., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18988–19005. Available at: [Link]

  • Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2699–2709. Available at: [Link]

Sources

Application Note: Leveraging (6-Bromopyridin-2-yl)methanesulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists involved in Fragment-Based Drug Discovery (FBDD). It details the utility, screening, and synthetic expansion of (6-Bromopyridin-2-yl)methanesulfonamide , a privileged scaffold for targeting kinase hinge regions and epigenetic readers.[1]

Executive Summary

(6-Bromopyridin-2-yl)methanesulfonamide (CAS: 1862857-09-7 / 118650-01-4) represents a "privileged fragment" in modern drug discovery.[1] Its structural logic combines a proven hinge-binding pharmacophore (the 2-aminopyridine sulfonamide motif) with a versatile synthetic handle (the 6-bromo substituent).[1]

Unlike inert fragments that require de novo synthesis for optimization, this molecule is "growth-ready."[1] It binds to target proteins (specifically kinases and bromodomains) via a bidentate hydrogen-bonding motif, while the bromine atom is positioned as an exit vector, allowing immediate elaboration via palladium-catalyzed cross-coupling.[1]

Core Applications
  • Kinase Inhibitor Design: Mimics the adenine ring of ATP to bind the kinase hinge region.[1]

  • Fragment Growing: The C-Br bond allows rapid library expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

  • Epigenetic Targeting: Suitable for bromodomain (BRD) family screening due to sulfonamide-acetyl lysine mimicry.[1]

Physicochemical Profile

This fragment adheres strictly to the "Rule of Three" (Ro3), ensuring it possesses the appropriate solubility and size for high-concentration screening (SPR, NMR, X-ray).

PropertyValueSignificance in FBDD
Molecular Weight 251.10 Da< 300 Da: Ideal for high ligand efficiency (LE).[1]
cLogP ~1.2< 3: Ensures aqueous solubility for screening >1 mM.
H-Bond Donors 1 (Sulfonamide NH)Critical for hinge binding (Donor → Backbone C=O).[1]
H-Bond Acceptors 3 (Pyridine N, SO₂ O's)Critical for hinge binding (Acceptor ← Backbone NH).[1]
Rotatable Bonds 2Low entropic penalty upon binding.[1]
Topological PSA ~65 ŲGood permeability predictor.[1]

Structural Mechanism: The Hinge-Binding Motif

The potency of this fragment stems from its ability to mimic the hydrogen bonding pattern of Adenine in the ATP-binding pocket.[1]

  • Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the protein backbone amide (e.g., Met, hinge residue).[1]

  • Donor: The Sulfonamide Nitrogen (-NH-) donates a hydrogen bond to the protein backbone carbonyl.[1]

  • Vector: The Bromine at position 6 points towards the solvent front or the gatekeeper region, providing an attachment point for solubility-enhancing groups or specificity elements.[1]

Visualization: Binding Mode & Workflow

The following diagram illustrates the bidentate binding mode and the fragment optimization workflow.

G cluster_binding Kinase Hinge Interaction cluster_workflow Optimization Workflow Prot_CO Protein Backbone (C=O) Prot_NH Protein Backbone (NH) Frag_N Pyridine N (Acceptor) Prot_NH->Frag_N H-Bond Frag_NH Sulfonamide NH (Donor) Frag_NH->Prot_CO H-Bond Frag_Br 6-Bromo (Synthetic Handle) Screen SPR/X-ray Screen Frag_Br->Screen Input Hit Confirmed Hit Screen->Hit Suzuki Suzuki Coupling (R-B(OH)2) Hit->Suzuki Utilize Br Handle Lead Potent Lead (IC50 < 100nM) Suzuki->Lead

Caption: Figure 1. (Left) Bidentate hydrogen bonding mechanism of the fragment with kinase hinge residues.[1] (Right) Workflow transforming the fragment into a lead compound via the bromine handle.[1]

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Determine dissociation constant (


) and ligand efficiency.
Challenge:  Fragments have fast off-rates and weak affinities (

in

M-mM range).

Materials:

  • Biacore 8K or S200 system (or equivalent).[1]

  • Sensor Chip CM5 (Carboxymethylated dextran).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1]4) + 2% DMSO.[1]

Step-by-Step Procedure:

  • Immobilization: Immobilize the target kinase on the active flow cell using standard amine coupling (EDC/NHS) to a density of ~3000-5000 RU.[1] Leave the reference cell blank (activated/deactivated).[1]

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

  • Sample Preparation: Dilute (6-Bromopyridin-2-yl)methanesulfonamide in Running Buffer to a top concentration of 500

    
    M . Prepare a 2-fold serial dilution (8 points).[1]
    
  • Injection:

    • Flow rate: 30

      
      L/min.[1]
      
    • Contact time: 60 seconds.[1]

    • Dissociation time: 60 seconds.[1]

  • Analysis:

    • Zero-adjust and reference-subtract the sensorgrams.[1]

    • Perform Solvent Correction.[1]

    • Fit data to a Steady State Affinity (1:1) model.[1]

    • Note: Do not expect kinetic fits (curvature) for fragments; rely on the equilibrium response (

      
      ) vs. Concentration plot.[1]
      
Protocol B: Synthetic Library Expansion (Suzuki-Miyaura Coupling)

Objective: "Grow" the fragment by coupling aryl boronic acids to the 6-position.[1] Reaction:


[1]

Materials:

  • (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq).

  • Aryl Boronic Acid (1.2 eq).[1]

  • Catalyst:

    
     (0.05 eq).[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq).[1]
    
  • Solvent: 1,4-Dioxane.[1]

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the fragment (100 mg, 0.4 mmol), boronic acid (0.48 mmol), and catalyst (16 mg).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and

    
     solution (0.6 mL).
    
  • Reaction: Heat to 90°C for 2-4 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (DCM:MeOH gradient). The sulfonamide group is polar; expect elution at 2-5% MeOH.[1]

Protocol C: X-Ray Crystallography (Soaking)

Objective: Obtain structural validation of the binding mode.[1]

Procedure:

  • Stock Prep: Dissolve the fragment in 100% DMSO to a concentration of 100 mM .

  • Soaking: Add the fragment stock to the crystallization drop containing apo-protein crystals.

    • Target Final Concentration: 2–5 mM (ensure DMSO < 10% to prevent crystal cracking).[1]

  • Incubation: Incubate for 2 to 24 hours.

  • Harvesting: Transfer crystal to a cryo-protectant solution containing the fragment (at the same soaking concentration) and flash-cool in liquid nitrogen.

Case Study & References

In the development of Bcr-Abl inhibitors (Targeting Chronic Myeloid Leukemia), the N-(6-bromopyridin-2-yl)methanesulfonamide scaffold has been utilized to replace the traditional pyridine/pyrimidine rings of Imatinib.[1] The sulfonamide group maintains critical hydrogen bonds with the hinge region (Met318 in Abl), while the bromine handle allows for the introduction of hydrophobic groups that target the selectivity pocket behind the gatekeeper residue (Thr315) [1].[1]

References
  • Design and synthesis of Bcr-Abl inhibitors. Source: Royal Society of Chemistry (RSC) / Org.[1] Biomol. Chem. Context: Describes the use of N-(6-bromopyridin-2-yl)methanesulfonamide (Compound 2c) as a key intermediate for hinge-binding optimization. URL:[Link]

  • PubChem Compound Summary: (6-Bromopyridin-2-yl)methanesulfonamide. Source: National Center for Biotechnology Information (NCBI).[1] Context: Chemical structure verification, CAS 1862857-09-7.[1] URL:[Link][1]

  • Suzuki-Miyaura Coupling of Halopyridines. Source: Organic Chemistry Portal.[1][2] Context: General protocols for palladium-catalyzed coupling of 2-halopyridines.[1][3][4] URL:[Link]

Sources

Nucleophilic substitution reactions involving (6-Bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Substitution Reactions of (6-Bromopyridin-2-yl)methanesulfonamide

Abstract

This technical guide provides an in-depth exploration of nucleophilic substitution reactions involving (6-Bromopyridin-2-yl)methanesulfonamide, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] The document outlines two primary synthetic pathways for the functionalization of this scaffold: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We present detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal strategy based on the desired nucleophile. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this important intermediate for the synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine scaffolds are among the most prevalent heterocycles in biologically active compounds, featuring prominently in numerous FDA-approved drugs.[3] Their ability to engage in hydrogen bonding and other key interactions makes them a privileged structure in drug design. The molecule (6-Bromopyridin-2-yl)methanesulfonamide combines three critical features:

  • A Pyridine Core: A key pharmacophore.

  • A Bromo Leaving Group: Positioned at C2, it is activated for displacement by the ring nitrogen.

  • A Methanesulfonamide Moiety: This group is a common bioisostere for carboxylic acids or other functionalities and can significantly influence the physicochemical properties and biological activity of a molecule.[1][4]

Functionalization at the C6 position via substitution of the bromine atom is a critical step in elaborating this core into more complex drug candidates. The choice of reaction pathway is paramount and depends heavily on the nature of the incoming nucleophile and the desired reaction conditions.

Reactivity Profile of (6-Bromopyridin-2-yl)methanesulfonamide

The reactivity of the C-Br bond in this molecule is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom polarizes the C-Br bond and stabilizes the negatively charged intermediate formed during nucleophilic attack, making the C6 position susceptible to substitution.[5][6] This activation is a hallmark of 2- and 4-halopyridines.[3] Consequently, two major reaction classes are employed for its functionalization.

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Product Scaffolds Start (6-Bromopyridin-2-yl)methanesulfonamide SNAr Direct Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling Ether Ethers / Phenols (O-Nucleophiles) SNAr->Ether Strong Nucleophiles Thioether Thioethers (S-Nucleophiles) SNAr->Thioether (e.g., RO⁻, RS⁻) Pd_Coupling->Ether Alcohols Amine Amines (N-Nucleophiles) Pd_Coupling->Amine Primary & Secondary Amines

Caption: The addition-elimination mechanism of an SNAr reaction.

Protocol 1: SNAr with an Oxygen Nucleophile (Sodium Methoxide)

This protocol describes the synthesis of (6-Methoxypyridin-2-yl)methanesulfonamide.

Materials:

  • (6-Bromopyridin-2-yl)methanesulfonamide

  • Sodium methoxide (NaOMe), 25% w/w in methanol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add sodium methoxide solution (1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Pathway B: Palladium-Catalyzed Cross-Coupling

For less reactive or neutral nucleophiles, particularly amines, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are the method of choice. [7][8]These reactions offer broad substrate scope and typically proceed under milder conditions than SNAr.

Mechanistic Overview

The Buchwald-Hartwig amination follows a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, coordination and deprotonation of the amine by a base, and finally, reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst. [7]The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. [9][10]

G pd0 L₂Pd(0) oa Oxidative Addition Intermediate L₂Pd(II)(Ar)(Br) pd0->oa + Ar-Br amido Pd(II) Amido Complex L₂Pd(II)(Ar)(NR₂) oa->amido + HNR₂ - HBr (Base) amido->pd0 Regenerates Catalyst product Ar-NR₂ amido->product Reductive Elimination catalyst_regen Regenerated L₂Pd(0)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (Morpholine)

This protocol describes the synthesis of N-((6-morpholinopyridin-2-yl)methyl)sulfonamide.

Materials:

  • (6-Bromopyridin-2-yl)methanesulfonamide

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

  • Add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration) followed by morpholine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with DCM.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.

Comparative Analysis and Protocol Selection

The choice between SNAr and a Pd-catalyzed approach is a critical decision based on the nucleophile's properties.

FeatureDirect SNArPalladium-Catalyzed Cross-Coupling
Typical Nucleophiles Strong, anionic nucleophiles (e.g., RO⁻, RS⁻, R₂N⁻).Neutral amines (primary, secondary), alcohols, thiols.
Reaction Conditions Often requires elevated temperatures (80-150 °C).Milder temperatures (80-120 °C), but requires inert atmosphere.
Key Reagents Strong base often required to generate the nucleophile.Palladium catalyst, phosphine ligand, and a base are essential. [9][11]
Advantages Atom-economical, avoids transition metal contamination.Broad functional group tolerance, wide applicability, high yields.
Disadvantages Limited to strong nucleophiles, potential for side reactions at high temperatures.Cost of catalyst/ligand, potential for metal contamination in the final product.

General Procedures for Reaction Monitoring and Purification

Reaction Monitoring: Progress should be monitored using Thin Layer Chromatography (TLC) on silica gel plates or by Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC mobile phase for these compounds is a mixture of ethyl acetate and hexanes.

Work-up and Purification:

  • Aqueous Work-up: Standard procedures involve quenching the reaction, followed by extraction with an appropriate organic solvent (e.g., EtOAc, DCM). The organic layers are typically washed with water and brine to remove inorganic salts.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying the final products. The choice of eluent is critical and should be determined by TLC analysis.

Characterization: The identity and purity of all final products should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting

  • Low Conversion in SNAr: May indicate insufficient temperature or a nucleophile that is too weak. Consider using a more polar aprotic solvent like DMSO or increasing the temperature.

  • Low Conversion in Cross-Coupling: This could be due to catalyst deactivation (oxygen contamination), an inappropriate ligand/base combination, or insufficient temperature. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. [9]* Debromination Side Product: In Pd-catalyzed reactions, premature reductive elimination can lead to a debrominated starting material. This can sometimes be mitigated by changing the ligand or lowering the reaction temperature. [9]* Formation of Bipyridyls: Homocoupling of the starting material can occur, especially in Pd-catalyzed reactions. Using a more efficient ligand can often suppress this side reaction. [9]

References

  • Basu, B. et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(44), 7967-7969.
  • BenchChem. (2025). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals.
  • Weiss, D. T. et al. (2013). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Gundersen, C. G. et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. Available at: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • Um, I. et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Neely, J. M. & Rovis, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. Available at: [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. Available at: [Link]

  • Mahdhaoui, F. et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]

  • Ghorab, M. M. et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. Available at: [Link]

  • Lowe, J. T. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Smith, C. J. et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Available at: [Link]

  • Ji, G. Z. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • Sadawarte, G. et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Application Note: Synthesis of an Amine-Functionalized Pyridine Linker via Suzuki-Miyaura Coupling of (6-Bromopyyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Heterobifunctional Linkers in Advanced Therapeutics

Heterobifunctional linkers are indispensable tools in modern drug development, serving as the crucial connection between two distinct molecular entities to create novel therapeutic constructs.[1] These linkers are the architectural backbone of modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][3] A PROTAC, for instance, is a heterobifunctional molecule featuring a "warhead" ligand for a protein of interest (POI) and an "anchor" ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] This proximity induction leads to the ubiquitination and subsequent degradation of the target protein by the cell's own machinery.[]

The composition and geometry of the linker are not merely passive spacers; they are critical determinants of a conjugate's efficacy, influencing its physicochemical properties, stability, and the spatial orientation of the connected moieties.[3][4] Pyridine-based scaffolds are frequently incorporated into linker designs due to their favorable pharmacological properties and synthetic versatility.[5][6]

This application note details a robust and reproducible protocol for the synthesis of a novel heterobifunctional linker precursor, N-((6-(4-((tert-butoxycarbonyl)amino)phenyl)pyridin-2-yl)methyl)methanesulfonamide , using (6-Bromopyridin-2-yl)methanesulfonamide as a key starting material. The protocol leverages the power of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[7][8] The resulting product contains a stable pyridyl-methanesulfonamide core and a Boc-protected amine, which can be readily deprotected to reveal a reactive primary amine handle for subsequent conjugation.

Core Principle: Orthogonal Synthesis via Palladium-Catalyzed Cross-Coupling

The synthetic strategy hinges on the differential reactivity of the positions on the (6-Bromopyridin-2-yl)methanesulfonamide scaffold. The bromine atom at the 6-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions.[9][10] In contrast, the methanesulfonamide moiety is generally stable under these conditions, allowing for selective functionalization of the aryl bromide.[11][12]

Our approach utilizes an orthogonal protection strategy .[13][14][15] We introduce the second functional group (an amine) in a protected form, specifically as a tert-butyloxycarbonyl (Boc) protected amine. The Suzuki-Miyaura coupling proceeds to form the C-C bond, leaving the Boc group intact. This group can then be selectively removed under acidic conditions without disturbing the rest of the molecule, providing the desired free amine for further chemical modification. This two-step sequence ensures high yields and prevents unwanted side reactions.

The chosen palladium catalyst system, featuring a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos, is specifically tailored for challenging substrates like 2-bromopyridines.[7] These ligands promote efficient oxidative addition and reductive elimination, the key steps in the catalytic cycle, while preventing catalyst deactivation.[7]

Visualized Synthetic Workflow

The overall synthetic scheme is a two-step process involving a Suzuki-Miyaura coupling followed by a Boc-deprotection.

Figure 1: Workflow for the synthesis of the amine-functionalized linker.

Detailed Experimental Protocols

Part 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of (6-Bromopyridin-2-yl)methanesulfonamide with 4-((tert-butoxycarbonyl)amino)phenylboronic acid, pinacol ester.

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentM.W.Amount (mg)Moles (mmol)Equiv.
(6-Bromopyridin-2-yl)methanesulfonamide267.132671.01.0
4-((Boc-amino)phenyl)boronic acid, pinacol ester335.224021.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7227.50.030.03
SPhos410.5349.30.120.12
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask, add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq), 4-((Boc-amino)phenyl)boronic acid, pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. It is strongly discouraged to run the reaction under air, as oxygen can deactivate the palladium catalyst.[7]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.03 eq) and SPhos (0.12 eq).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.[16]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected product.

Part 2: Boc-Deprotection to Yield Final Linker

This protocol describes the removal of the Boc protecting group to furnish the free amine.

Table 2: Reagents for Boc Deprotection

ReagentConcentrationVolume
Boc-Protected Linker (from Part 1)-1.0 eq
Dichloromethane (DCM), Anhydrous-10 mL
Trifluoroacetic Acid (TFA)-2 mL

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified Boc-protected linker (1.0 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in a small amount of DCM and co-evaporate with toluene (2 x 10 mL) to ensure complete removal of residual acid.

    • The resulting TFA salt of the amine can often be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

Troubleshooting and Key Insights

IssuePotential CauseRecommended Solution
Low Yield in Suzuki Coupling Inactive catalyst; insufficient degassing.Ensure all reagents and solvents are properly degassed. Use fresh, high-quality palladium catalyst and ligands. The presence of oxygen is detrimental.[7]
Poor choice of base or solvent.While K₂CO₃ is a robust choice, other bases like Cs₂CO₃ or K₃PO₄ can be screened for improved yield with specific substrates.[7]
Side Product Formation Homocoupling of the boronic ester.This often occurs due to moisture or oxygen. Ensure strictly anhydrous and inert conditions. Lowering the reaction temperature slightly may also help.
Incomplete Boc Deprotection Insufficient acid or reaction time.Ensure an adequate excess of TFA is used. If the reaction stalls, allow it to proceed for a longer duration or add a small additional portion of TFA.
Difficulty in Purification Product streaking on silica gel column.The free amine product may interact strongly with silica. It may be beneficial to purify the TFA salt or add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of a versatile amine-functionalized linker starting from (6-Bromopyridin-2-yl)methanesulfonamide. The strategic use of a palladium-catalyzed Suzuki-Miyaura coupling combined with an orthogonal Boc-protection strategy ensures high efficiency and chemical precision. This linker serves as a valuable building block for researchers in drug discovery, enabling the straightforward conjugation to acid-functionalized warheads, E3 ligase ligands, or other biomolecules, thereby accelerating the development of next-generation therapeutics like PROTACs and ADCs.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem Technical Support Center.
  • Synthesis of hydrophilic and flexible linkers for peptide derivatiz
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • A novel heterobifunctional linker for facile access to bioconjug
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
  • Building blocks and linkers for PROTAC synthesis. Enamine.
  • How can you orthogonally protect two peptides so they can be crosslinked via Peptide Bond?
  • Orthogonal Protection Definition. Fiveable.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Current strategies for the design of PROTAC linkers: a critical review.
  • A novel heterobifunctional linker for facile access to bioconjug
  • Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. BenchChem.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Novel approaches for the rational design of PROTAC linkers.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • Synthesis of Heterobifunctional Protein Fusions Using CopperFree Click Chemistry and the Aldehyde Tag. OSTI.GOV.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degrad
  • Cross-Linking Reagents. Thermo Fisher Scientific.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Pyridinylsulfonamide compounds and their use in therapy.
  • N-(6-bromopyridin-2-yl)methanesulfonamide 118650-01-4 wiki. Guidechem.
  • (6-Bromopyridin-2-yl)methanamine. Sigma-Aldrich.
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.
  • A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. BenchChem.
  • (6-Bromopyridin-2-yl)methanol. PubChem.
  • Kinetic and mechanistic study of the reaction between methane sulfonamide (CH3S(O)2NH2) and OH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-PYR-006-BR Subject: Yield Optimization & Troubleshooting for Sulfonylation of (6-Bromopyridin-2-yl)methanamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

You are likely experiencing variable yields (30–60%) in the conversion of (6-Bromopyridin-2-yl)methanamine (1) to (6-Bromopyridin-2-yl)methanesulfonamide (2).

The primary yield-killing mechanisms in this specific transformation are:

  • Bis-sulfonylation: Formation of the imide byproduct (

    
    ) due to the high nucleophilicity of the intermediate sulfonamide anion.
    
  • Hydrolysis of Reagent: Rapid decomposition of methanesulfonyl chloride (MsCl) by adventitious water before it reacts with the amine.

  • Purification Loss: Co-elution of the product with the starting amine or bis-byproduct during chromatography.

This guide provides a revised protocol utilizing controlled addition and a self-validating acid-base workup to recover the product from byproduct mixtures, potentially boosting isolated yields to >85%.

Reaction Scheme

ReactionScheme Start (6-Bromopyridin-2-yl) methanamine Product Target Sulfonamide (Mono-substituted) Start->Product Major Pathway Byproduct Bis-sulfonamide (Impurity) Start->Byproduct Over-reaction (Excess MsCl/Base) Reagent MsCl (1.05 eq) Et3N / DCM 0°C to RT

Figure 1: Reaction pathway highlighting the competitive bis-sulfonylation pathway.

Optimized Experimental Protocol

Do not rely on standard "dump and stir" methods for this substrate. The pyridine nitrogen acts as a local base, and the "benzylic" position increases the acidity of the resulting sulfonamide, making it prone to a second reaction.

Materials & Stoichiometry
ComponentEquiv.RoleCritical Note
Amine Precursor 1.0SubstrateMust be free base, not HCl salt.
Methanesulfonyl Chloride (MsCl) 1.05ElectrophileDo not exceed 1.1 eq. Freshly distilled or high-quality grade.
Triethylamine (

)
1.5 - 2.0BaseScavenges HCl.
Dichloromethane (DCM) [0.1 M]SolventAnhydrous required.
Step-by-Step Methodology
  • Preparation: Dissolve (6-Bromopyridin-2-yl)methanamine (1.0 eq) and

    
     (1.5 eq) in anhydrous DCM under 
    
    
    
    atmosphere. Cool the reaction to -10°C (ice/salt bath).
    • Why? Low temperature reduces the kinetic rate of the second sulfonylation event.

  • Controlled Addition: Dilute MsCl (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

    • Why? Keeping the local concentration of MsCl low prevents the "runaway" reaction where the product competes with the starting material for the reagent.

  • Reaction Monitoring: Allow to warm to

    
     and stir for 2 hours. Monitor by TLC or LCMS.
    
    • Checkpoint: If starting material remains but MsCl is consumed, do not add more MsCl immediately . Hydrolysis likely occurred.[1] See Troubleshooting below.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 minutes.
    

The "Self-Validating" Purification (The Yield Booster)

Chromatography is often inefficient for separating mono- vs. bis-sulfonamides. Use this chemical separation technique instead.

The Logic:

  • Target (Mono): Contains an acidic N-H proton (

    
    ). Soluble in NaOH.
    
  • Impurity (Bis): No N-H proton. Insoluble in NaOH.

  • Impurity (Amine): Basic. Insoluble in NaOH.

Workup Workflow

WorkupFlow Crude Crude Reaction Mixture (DCM + Aqueous) Sep1 Phase Separation Crude->Sep1 Org1 Organic Layer (Product + Bis + Amine) Sep1->Org1 Extract Extract with 1M NaOH Org1->Extract Sep2 Phase Separation Extract->Sep2 OrgWaste Organic Layer (Contains Bis-impurity & unreacted Amine) DISCARD Sep2->OrgWaste Impurities stay in DCM AqProd Aqueous Layer (NaOH) (Contains Product as Na+ salt) Sep2->AqProd Product moves to Water Acidify Acidify with 1M HCl to pH 4-5 AqProd->Acidify Precip Precipitate/Extract Product (Pure Mono-Sulfonamide) Acidify->Precip

Figure 2: Acid-Base extraction workflow to isolate pure product without column chromatography.

Troubleshooting & FAQs

Q1: I am seeing a large spot on TLC that runs faster than my product. What is it?

A: This is likely the bis-sulfonamide (


).
  • Cause: Excess MsCl or adding MsCl too quickly. The mono-sulfonamide formed is more acidic than the starting amine; in the presence of base, it deprotonates to form an anion that is highly nucleophilic.

  • Fix: Use the NaOH extraction method described in Section 3. The bis-sulfonamide will remain in the organic layer, while your product moves to the aqueous layer.

Q2: My yield is low (<40%), and I see unreacted starting amine.

A: This indicates hydrolysis of MsCl .

  • Diagnosis: MsCl is highly moisture sensitive. If your DCM is "wet" or the bottle of MsCl is old, it hydrolyzes to methanesulfonic acid (MsOH), which salts out your amine but does not react.

  • Fix:

    • Distill MsCl or buy a fresh bottle (store in a desiccator).

    • Dry DCM over molecular sieves.

    • Alternative Reagent: Switch to Methanesulfonic anhydride (

      
      ) . It is a solid, easier to handle, less moisture-sensitive, and often provides cleaner reaction profiles for sensitive amines [1].
      
Q3: Can I use Pyridine as the solvent?

A: Proceed with caution. While pyridine is a standard solvent for sulfonylations, it can sometimes promote bis-sulfonylation by acting as a nucleophilic catalyst (forming a highly reactive N-sulfonylpyridinium intermediate). For this specific substrate, a mixture of DCM/Pyridine (10:1) or just DCM/Et3N is preferred to moderate reactivity.

Q4: The bromine atom is labile. Will it survive the reaction?

A: Yes, under standard sulfonylation conditions (


 to RT), the C-Br bond on the pyridine is stable.
  • Warning: Avoid heating >50°C in the presence of strong nucleophiles, as

    
     displacement of the bromine could occur, though it is relatively slow at position 6 without strong electron-withdrawing activation elsewhere.
    

Advanced Optimization: The "One-Pot" Protection

If bis-sulfonylation remains persistent despite protocol adherence, use the TMS-Protection Strategy :

  • Treat amine with TMSCl (1.1 eq) and base first. This forms the transient

    
    .
    
  • Add MsCl . The reaction proceeds via the silyl-amine.

  • The TMS group prevents the second sulfonylation due to steric bulk and electronic stabilization.

  • The TMS group falls off during the aqueous workup (or add mild acid), yielding the mono-sulfonamide exclusively.

References

  • Nicolaou, K. C., et al. (1999).[1] "New Synthetic Technology for the Synthesis of Hindered

    
    -Diazoketones via Acyl Mesylates." Journal of the American Chemical Society, 121(20), 4724. (Demonstrates utility of MsCl control and anhydride alternatives). 
    
  • Common Organic Chemistry. (2023). "Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl)." (Standard protocols for MsCl handling and stoichiometry).

  • Organic Syntheses. (1931). "Methanesulfonyl chloride."[1][2][3] Organic Syntheses, Coll.[2] Vol. 1, p. 366. (Purification and properties of MsCl).

  • Beilstein Journal of Organic Chemistry. (2007). "Synthesis of sulfonimidamides..." (Discusses competitive sulfonylation pathways).

Sources

Minimizing debromination side reactions of (6-Bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Debromination Side Reactions in Cross-Coupling Methodologies

Welcome to the technical support center for (6-Bromopyridin-2-yl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. A common challenge encountered during palladium-catalyzed cross-coupling reactions is the undesired side reaction of hydrodebromination, which leads to the formation of the corresponding des-bromo analog, reducing yields and complicating purification.

This document provides in-depth troubleshooting guides, optimized experimental protocols, and mechanistic insights to help you minimize this side reaction and maximize the yield of your desired product.

Troubleshooting Guide: Diagnosis and Mitigation of Debromination

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Issue 1: Significant formation of the debrominated byproduct, (Pyridin-2-yl)methanesulfonamide, is observed during a Suzuki-Miyaura coupling reaction.

Question: I am attempting to couple (6-Bromopyridin-2-yl)methanesulfonamide with an arylboronic acid using standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C) and I'm seeing up to 40% of the debrominated starting material. What is causing this and how can I fix it?

Answer: Hydrodebromination is a well-known side reaction in palladium-catalyzed cross-coupling, where the aryl bromide is reduced to an arene.[1][2] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[3] The electron-deficient nature of the pyridine ring can make the 6-bromo position particularly susceptible. Several factors in your "standard conditions" can be promoting this unwanted pathway.

Let's break down the optimization strategy:

1. Re-evaluate Your Base and Solvent System: The combination of a strong base and a protic solvent (like water or alcohols) can be a primary source of the Pd-H species responsible for debromination.[1][2]

  • Action: Switch to a weaker, anhydrous base and an aprotic solvent. Weaker bases are less likely to generate hydride species but are still effective for the transmetalation step.[1]

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Recommended Solvents: Anhydrous 1,4-Dioxane, Toluene, or THF.

2. Lower the Reaction Temperature: Higher temperatures can accelerate the rate of debromination, which often has a different activation energy than the desired productive coupling.[1][2]

  • Action: Attempt the reaction at a lower temperature. Start at 80 °C and monitor the reaction. While the reaction may be slower, the selectivity for the desired product can be significantly improved.

3. Optimize the Catalyst and Ligand: The choice of ligand is critical. While Pd(PPh₃)₄ is a workhorse catalyst, the triphenylphosphine ligand may not be optimal for this specific substrate. Electron-rich and sterically bulky phosphine ligands can often stabilize the palladium catalyst, promote faster reductive elimination of the desired product, and outcompete the debromination pathway.[1][4]

  • Action: Screen a panel of modern biarylphosphine ligands or N-heterocyclic carbenes (NHCs), which can offer higher stability and different selectivity.[1]

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points for heteroaryl couplings.

    • Recommended Precatalysts: Use air-stable Pd(II) precatalysts like SPhos Pd G3 or XPhos Pd G3, which efficiently generate the active Pd(0) species in situ.

Issue 2: My Buchwald-Hartwig amination of (6-Bromopyridin-2-yl)methanesulfonamide is giving low yields and significant debromination.

Question: I am using Pd₂(dba)₃ with a phosphine ligand like BINAP and a strong base (NaOt-Bu) to couple my bromopyridine with a primary amine. The reaction is sluggish and the main byproduct is the debrominated starting material. What should I change?

Answer: This is a classic issue in Buchwald-Hartwig aminations, especially with electron-deficient heteroaryl halides.[5] The strong base (NaOt-Bu), while necessary for deprotonating the amine, can also promote side reactions, including the formation of Pd-H species that lead to hydrodebromination.[6] Furthermore, the choice of ligand is paramount for this transformation.

1. Ligand Selection is Key: For C-N coupling with heteroaryl halides, specialized ligands are often required to promote fast rates of reductive elimination, which is the product-forming step. If reductive elimination is slow, competing pathways like debromination can dominate.

  • Action: Switch to a state-of-the-art ligand designed for challenging C-N couplings.

    • Recommended Ligands: For primary amines, ligands like XPhos or tBuXPhos are often superior. For secondary amines, consider RuPhos.[7] These ligands are electron-rich and bulky, facilitating the crucial C-N bond-forming reductive elimination step.

2. Base Optimization: While strong bases are required, their strength and cation can be tuned.

  • Action: Consider switching the base. Lithium bis(trimethylsilyl)amide (LiHMDS) can be an effective alternative, particularly for substrates with other sensitive functional groups.[7] Potassium tert-butoxide (KOt-Bu) is also a viable option that can sometimes offer different reactivity profiles compared to the sodium salt.[6]

3. Use a Modern Precatalyst: Using a precatalyst ensures the efficient and reproducible generation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle correctly.

  • Action: Employ a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). This avoids issues with the reduction of Pd(II) sources and ensures the correct ligand:palladium ratio from the start.

Mechanistic Insight: The Competing Pathways

Understanding the underlying mechanism is crucial for rational troubleshooting. The desired cross-coupling reaction and the undesired debromination side reaction branch from a common intermediate.

Catalytic_Cycles cluster_0 Productive Cross-Coupling Cycle (Suzuki-Miyaura) cluster_1 Debromination Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-R)L₂ OA->TM R-B(OR)₂ PdH Hydride Formation (Ar-Pd(II)-H)L₂ OA->PdH [H⁻] Source (Base, Solvent, etc.) RE Reductive Elimination TM->RE RE->Pd0 Product Ar-R RE->Product RE_H Reductive Elimination PdH->RE_H RE_H->Pd0 Debrom_Product Ar-H RE_H->Debrom_Product

Caption: Step-by-step workflow for the optimized Suzuki-Miyaura protocol.

Detailed Steps:

  • To a dry reaction flask under an inert atmosphere, add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and SPhos Pd G3 (0.02 equiv).

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by LC-MS or TLC, checking for consumption of starting material and formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol is for the coupling of (6-Bromopyridin-2-yl)methanesulfonamide with a generic primary amine.

Detailed Steps:

  • To a dry reaction flask under an inert atmosphere, add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 equiv), XPhos Pd G3 (0.02 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Add anhydrous toluene via syringe.

  • Add the primary amine (1.2 equiv) via syringe.

  • Stir the reaction mixture at 90-100 °C.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction and quench carefully with saturated aqueous ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use a different palladium source, like Pd(OAc)₂? A1: Yes, but it is not ideal. Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. This process can be inefficient and sometimes leads to the formation of palladium black. [3]Modern precatalysts, which contain the ligand and palladium in a defined ratio and are designed for clean conversion to the active catalyst, are strongly recommended for reproducibility and to minimize side reactions.

Q2: My reaction is clean but very slow at 80 °C. Can I increase the temperature? A2: You can, but do so cautiously. Increase the temperature in 10 °C increments and carefully monitor the ratio of product to the debrominated byproduct by LC-MS. Sometimes a modest increase to 90 °C can improve the rate without significantly increasing debromination, especially if you are already using an optimized ligand/base system.

Q3: Is the sulfonamide N-H proton a problem? A3: The sulfonamide proton is acidic and will be deprotonated by the strong bases used in these reactions. However, it is generally not considered a primary cause of debromination in the same way that an unprotected N-H on a pyrrole or indole can be. [8]The primary drivers of debromination are the factors that lead to the formation of Pd-H species (temperature, base, solvent, ligand).

Q4: I still see debromination even with optimized conditions. What else can I try? A4: If debromination persists, consider alternative coupling strategies that do not use palladium or operate via different mechanisms. For example, for certain nucleophiles, SₙAr (Nucleophilic Aromatic Substitution) reactions might be feasible if the nucleophile is strong and the conditions are forcing. Additionally, light-mediated or other transition-metal-catalyzed reactions could offer different selectivity profiles. [9]

References
  • Benchchem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
  • Wikipedia. (2023).
  • Cho, B. R., Lee, E. K., & Kim, H. S. (1995). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • Wikipedia. (2023). Cross-coupling reaction.
  • Chemistry LibreTexts. (2020). 17.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • The Scott E. Denmark Research Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ACS Publications. (2016).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
  • Beilstein Journal of Organic Chemistry. (2018).
  • ChemRxiv. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2025).
  • Google Patents. (n.d.). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • Chemistry LibreTexts. (2020). 19.2: Phosphines.
  • MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • ResearchGate. (2020).
  • Nature. (2025). Non-spectator behavior of a neutral phosphine ligand driven by a redox-active boron cluster.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
  • ResearchGate. (2025). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts.

Sources

Recrystallization solvents for high-purity (6-Bromopyridin-2-yl)methanesulfonamide

Technical Support Center: Recrystallization of -(6-Bromopyridin-2-yl)methanesulfonamide

Product Identity:

  • IUPAC Name: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -(6-Bromopyridin-2-yl)methanesulfonamide[1][2]
    
  • CAS Number: 118650-01-4[3]

  • Molecular Formula:

    
    [2]
    
  • Melting Point: 179–180 °C [2]

Solvent Selection Matrix

The choice of solvent is critical for separating the target mono-sulfonamide from the common bis-sulfonamide impurity (

Solvent SystemComposition (v/v)SuitabilityTechnical Notes
Ethanol / Water 90:10 to 70:30 Primary Recommendation Excellent for removing inorganic salts (mesylate salts) and polar byproducts.[2][3] The target compound crystallizes as white needles.[3][4]
Ethyl Acetate / n-Heptane Solvent / Anti-solvent Secondary Recommendation Best for removing lipophilic impurities (e.g., bis-sulfonamide).[2][3] Use if the crude material is significantly colored or oily.[3]
Isopropanol (IPA) 100% or 90% aq. Alternative Good intermediate polarity.[2][3] Useful if the compound "oils out" in ethanol/water mixtures due to lower boiling point of EtOH.[3]
Methanol 100% Not Recommended Often too solubilizing; leads to low recovery yields unless cooled to -20 °C.

Step-by-Step Recrystallization Protocol

Method A: Ethanol/Water (Standard Protocol)

Best for: Crude purity >85%, removal of trace salts and starting materials.[2]

  • Dissolution: Transfer 5.0 g of crude

    
    -(6-bromopyridin-2-yl)methanesulfonamide into a 100 mL Erlenmeyer flask. Add 25 mL of absolute ethanol .
    
  • Heating: Heat the mixture to reflux (approx. 78 °C) with magnetic stirring.

    • Note: If the solid does not completely dissolve, add ethanol in 2 mL increments until dissolution is complete.

  • Clarification (Optional): If the solution is colored (dark yellow/brown), add activated carbon (5% w/w) and reflux for 5 minutes. Filter hot through a pre-warmed Celite pad.[3]

  • Anti-Solvent Addition: While maintaining a gentle reflux, add hot deionized water dropwise.[2][3]

    • Stop Point: Stop adding water immediately when a persistent turbidity (cloudiness) appears.[3]

    • Re-dissolution: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Critical: Do not stir during cooling; agitation promotes rapid precipitation of impurities.[3]

  • Final Cooling: Place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the white crystalline solid using a Büchner funnel. Wash the cake with 10 mL of ice-cold 50% ethanol/water.

  • Drying: Dry under vacuum at 45 °C for 12 hours. Expected MP: 179–180 °C.[3]

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?

Cause: This occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent, or if the solution is too concentrated. Solution:

  • Re-heat the mixture until the oil re-dissolves.

  • Add more Solvent A (Ethanol or Ethyl Acetate) to dilute the solution slightly.[2][3]

  • Seed the solution: Add a tiny crystal of pure product (if available) when the solution reaches ~50 °C.

  • Slow Down Cooling: Wrap the flask in aluminum foil or a towel to insulate it, allowing it to cool very slowly.[2][3] Rapid cooling traps impurities that lower the melting point, causing oiling .[2]

Q2: I have a persistent impurity at ~10% (by HPLC) that won't remove. What is it?

Analysis: This is likely the bis-sulfonamide (

23Solution:
  • Switch to Method B (Ethyl Acetate/Heptane) .[2][3] The bis-sulfonamide is more lipophilic and lacks the N-H hydrogen bond donor, making it more soluble in the heptane-rich mother liquor than the target mono-sulfonamide.

  • Dissolve in minimum hot Ethyl Acetate, then add hot Heptane until cloudy. Cool slowly. The mono-sulfonamide will crystallize out, leaving the bis-impurity in solution.

Q3: The yield is very low (<40%). Where is my product?

Cause: The compound has significant solubility in alcohols.[3] Solution:

  • Concentrate the Mother Liquor: Evaporate the filtrate to half its volume and cool again to obtain a "second crop" of crystals.

  • Check pH: Sulfonamides are acidic (

    
    ).[2][3] If the solution is basic (e.g., residual pyridine or base from synthesis), the compound will exist as a salt and stay dissolved. Acidify the mother liquor to pH 4-5 with dilute HCl to precipitate the neutral sulfonamide.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the purification route based on crude material properties.

Recrystallization_WorkflowStartCrude N-(6-bromopyridin-2-yl)methanesulfonamideCheck_PurityAnalyze Purity (HPLC/TLC)Start->Check_PurityDecision_ImpurityMajor Impurity Type?Check_Purity->Decision_ImpurityPath_BisBis-sulfonamide(Lipophilic)Decision_Impurity->Path_BisNon-polar impuritiesPath_SaltsSalts / PolarStarting MaterialDecision_Impurity->Path_SaltsPolar impuritiesPath_ColorColored / TarryDecision_Impurity->Path_ColorOxidation productsMethod_EtOAcMethod B:Ethyl Acetate / HeptanePath_Bis->Method_EtOAcMethod_EtOHMethod A:Ethanol / WaterPath_Salts->Method_EtOHCharcoalActivated CarbonTreatmentPath_Color->CharcoalResultPure Crystals(MP 179-180°C)Method_EtOAc->ResultMethod_EtOH->ResultCharcoal->Method_EtOH

Caption: Decision tree for solvent selection based on impurity profile of crude sulfonamide intermediate.

References

  • Organic & Biomolecular Chemistry . "Synthesis and biological evaluation of novel N-(pyridin-2-yl)methanesulfonamide derivatives." Royal Society of Chemistry, 2012.[2][3]

  • BenchChem Technical Data . "N-(6-Bromopyridin-2-yl)methanesulfonamide Properties and Handling." BenchChem, 2025.[2][3]

  • Sigma-Aldrich .[2][3] "Recrystallization Guide for Sulfonamides." MilliporeSigma Technical Library.[3]

  • National Institutes of Health (NIH) .[2][3] "PubChem Compound Summary for CID 57345816." PubChem, 2025.[3]

Stability of (6-Bromopyridin-2-yl)methanesulfonamide under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for (6-Bromopyridin-2-yl)methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound in their synthetic workflows. Understanding the stability profile of this reagent, particularly under basic conditions, is critical for achieving desired reaction outcomes, optimizing yields, and ensuring the purity of target molecules. This document provides in-depth FAQs, troubleshooting protocols, and mechanistic insights to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of (6-Bromopyridin-2-yl)methanesulfonamide under basic conditions?

While sulfonamides as a class are generally considered more stable under neutral to alkaline conditions compared to acidic environments, the specific structure of (6-Bromopyridin-2-yl)methanesulfonamide introduces unique considerations.[1][2] The molecule contains two potentially reactive sites under basic conditions: the sulfonamide N-H proton and the C6-Br bond on the electron-deficient pyridine ring.

  • Sulfonamide Acidity: The proton on the sulfonamide nitrogen is acidic and can be readily deprotonated by a variety of bases to form the corresponding anion. This is often the intended reactive pathway for N-alkylation or N-arylation reactions.

  • Structural Concerns: The pyridine ring is an electron-deficient heterocycle, a characteristic enhanced by the presence of the electronegative bromine atom.[3] This makes the carbon atom attached to the bromine (C6) susceptible to nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr). Therefore, strong basic or nucleophilic conditions can lead to unintended side reactions at this position, competing with the desired reaction at the sulfonamide nitrogen.

Q2: What are the primary degradation or side-reaction pathways I should be aware of?

There are three main pathways to consider when exposing (6-Bromopyridin-2-yl)methanesulfonamide to basic conditions, especially at elevated temperatures.

  • S-N Bond Cleavage (Hydrolysis): Although less common than under acidic conditions, prolonged exposure to strong aqueous bases (e.g., concentrated NaOH) at high temperatures can lead to the hydrolytic cleavage of the sulfur-nitrogen bond. This would yield 6-bromopyridin-2-amine and methanesulfonic acid.[4][5]

  • C-Br Bond Substitution (SNAr): This is a significant concern. The bromine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution.[3] Common bases like hydroxide (OH⁻), alkoxides (RO⁻), or even amines can act as nucleophiles, displacing the bromide ion to form the corresponding 6-substituted pyridine derivative. This is often an undesired byproduct.

  • C-N Bond Cleavage: In some cases, cleavage of the bond between the pyridine ring and the sulfonamide nitrogen can occur, which would form sulfanilamide-like products. This pathway may be facilitated by the strong electron-withdrawing nature of the six-membered heterocyclic ring.[4]

The likelihood of each pathway depends on the specific base, solvent, temperature, and reaction time.

Q3: Which factors have the most significant impact on the stability and reactivity of this compound?

The outcome of your reaction is a delicate balance of several factors. Understanding their interplay is key to minimizing degradation and maximizing yield.

FactorImpact on Stability & ReactivityRationale & Expert Insight
Base Strength (pKa) High impactStrong, non-nucleophilic bases (e.g., NaH, KHMDS) are ideal for deprotonating the sulfonamide nitrogen for subsequent alkylation. Strong, nucleophilic bases (e.g., NaOH, NaOMe) significantly increase the risk of SNAr at the C-Br bond. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) offer a good compromise, providing sufficient basicity for N-deprotonation while minimizing SNAr.[3][6]
Temperature High impactHigher temperatures accelerate all reaction rates, including degradation and side reactions. SNAr reactions, in particular, are often favored by heat. It is crucial to maintain the lowest possible temperature required for the desired transformation.
Solvent Medium impactPolar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are typically used for reactions involving the sulfonamide anion. Protic solvents (e.g., water, alcohols) can participate in SNAr (if their conjugate base is formed) or hydrolysis reactions.
Nucleophile/Electrophile High impactIn reactions where the deprotonated sulfonamide is intended to act as a nucleophile, the choice of the electrophile is critical. Highly reactive electrophiles allow for lower reaction temperatures and shorter times, preserving the integrity of the starting material.
Q4: How can I monitor for potential degradation or byproduct formation in my experiment?

Proactive monitoring is essential. We recommend a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method for visualizing the consumption of starting material and the appearance of new spots (products and byproducts). Staining with potassium permanganate can help identify compounds that are susceptible to oxidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for in-process control. LC-MS allows you to track the disappearance of the starting material (by its mass-to-charge ratio) and identify the masses of any new species formed. This can provide immediate clues about the nature of the byproducts (e.g., a mass corresponding to the loss of Br and addition of OH).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for characterizing the final product and identifying impurities after workup. The disappearance of the sulfonamide N-H proton and shifts in the aromatic pyridine signals can confirm the desired reaction, while new aromatic patterns can indicate byproduct formation.

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Low yield of desired N-substituted product; significant starting material remains. 1. Insufficiently strong base to fully deprotonate the sulfonamide.2. Reaction temperature is too low or time is too short.1. Switch to a slightly stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).2. Cautiously increase the reaction temperature in 5-10 °C increments, monitoring closely by LC-MS.3. Ensure all reagents and solvents are anhydrous, as water can quench the base and the sulfonamide anion.
Formation of an unexpected major byproduct with a mass corresponding to [M-Br+OH] or [M-Br+OR]. SNAr at the C6-Br position by hydroxide (from aqueous base) or alkoxide (from alcohol solvent/base).1. Immediately switch to a non-nucleophilic base (e.g., NaH, LiHMDS).2. Use an anhydrous, aprotic solvent (e.g., THF, DMF).3. Lower the reaction temperature. SNAr often has a higher activation energy than N-deprotonation.
Complex mixture of products observed by LC-MS or NMR. Multiple degradation pathways are occurring simultaneously (e.g., SNAr and hydrolysis). The conditions are too harsh.1. Redesign the experiment starting with the mildest conditions possible: a weak inorganic base (K₂CO₃), a polar aprotic solvent (acetonitrile), and room temperature.2. If the reaction does not proceed, incrementally increase only one variable at a time (first temperature, then base strength).3. Consider using a phase-transfer catalyst with a weaker base to enhance reactivity under milder conditions.
Compound degrades during aqueous workup or silica gel chromatography. The compound may be sensitive to the pH of the workup solutions or the acidic nature of standard silica gel.1. Use a buffered aqueous solution (pH 7-8) for the workup.2. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base (e.g., 1% triethylamine in ethyl acetate/hexane).3. Alternatively, use a different stationary phase for purification, such as alumina (neutral or basic).
Visualized Mechanisms & Workflows
Potential Reaction Pathways under Basic Conditions

The following diagram illustrates the competing reactions that (6-Bromopyridin-2-yl)methanesulfonamide can undergo in the presence of a generic nucleophilic base (Nu⁻).

G start (6-Bromopyridin-2-yl)methanesulfonamide anion Sulfonamide Anion (Intended Nucleophile) start->anion Pathway A (Desired) product_snar S(N)Ar Byproduct (e.g., 6-Hydroxy/Alkoxy Derivative) start->product_snar Pathway B (S(N)Ar Side Reaction) product_hydrolysis S-N Cleavage Product (6-Bromopyridin-2-amine) start->product_hydrolysis Pathway C (Hydrolysis) base Base (e.g., K₂CO₃, NaOH) base->start Deprotonation product_alkylation Desired N-Alkylated Product anion->product_alkylation Reaction with R-X electrophile Electrophile (R-X) electrophile->anion nucleophile Nucleophile (Nu⁻) (e.g., OH⁻, RO⁻) nucleophile->start Nucleophilic Attack

Caption: Competing reaction pathways for (6-Bromopyridin-2-yl)methanesulfonamide.

Troubleshooting Workflow for Unexpected Results

Use this decision tree to diagnose and resolve issues encountered during your reaction.

G start Unexpected Result Observed (Low Yield / Byproducts) q1 Analyze Crude Reaction by LC-MS. Is Major Byproduct [M-Br+Nu]? start->q1 a1_yes Probable Cause: S(N)Ar Reaction q1->a1_yes Yes q2 Is Starting Material Largely Unconsumed? q1->q2 No sol1 Solution: 1. Use non-nucleophilic base (NaH). 2. Lower reaction temperature. 3. Use aprotic, anhydrous solvent. a1_yes->sol1 a2_yes Probable Cause: Insufficient Reactivity q2->a2_yes Yes a_other Probable Cause: General Decomposition / Hydrolysis q2->a_other No sol2 Solution: 1. Use stronger base (e.g., Cs₂CO₃). 2. Increase temperature cautiously. 3. Check for water contamination. a2_yes->sol2 sol_other Solution: 1. Decrease temperature and time. 2. Ensure anhydrous conditions. 3. Check workup/purification pH. a_other->sol_other

Caption: A decision tree for troubleshooting common experimental issues.

Experimental Protocols
Protocol 1: Standardized Stability Test

This protocol provides a framework for evaluating the stability of (6-Bromopyridin-2-yl)methanesulfonamide against a specific base.

Objective: To quantify the degradation of the title compound over time at a set temperature.

Materials:

  • (6-Bromopyridin-2-yl)methanesulfonamide

  • Internal Standard (IS) (e.g., Naphthalene, Dodecane - select a compound that is stable under the conditions and does not co-elute)

  • Base of interest (e.g., 1 M NaOH aq. solution)

  • Solvent (e.g., Acetonitrile or THF)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (6-Bromopyridin-2-yl)methanesulfonamide (e.g., 10 mg/mL) and the internal standard (e.g., 1 mg/mL) in the chosen solvent.

  • Reaction Setup: In a 4 mL vial, add 1 mL of the stock solution.

  • Time Zero (T=0) Sample: Withdraw a 50 µL aliquot, quench it in a vial containing 950 µL of a suitable diluent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid), and analyze by LC-MS. This is your T=0 reference point.

  • Initiate Reaction: Add the desired equivalents of the base (e.g., 2 equivalents of 1 M NaOH) to the reaction vial. Start a timer and place the vial in a heating block set to the desired temperature (e.g., 50 °C).

  • Time-Point Sampling: At regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 50 µL aliquot, quench as described in step 3, and analyze.

  • Data Analysis: For each time point, calculate the peak area ratio of the starting material to the internal standard. Plot this ratio against time to determine the rate of degradation. Analyze the chromatograms for the appearance and growth of new peaks, identifying them by their mass if possible.

Protocol 2: Recommended Conditions for N-Alkylation

This protocol provides a starting point for performing N-alkylation while minimizing byproduct formation.

Objective: To synthesize an N-alkylated derivative of (6-Bromopyridin-2-yl)methanesulfonamide.

Materials:

  • (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq.)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 eq.)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (6-Bromopyridin-2-yl)methanesulfonamide and Cesium Carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature.

  • Electrophile Addition: Add the alkyl halide dropwise to the suspension.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (using a solvent system such as ethyl acetate/hexanes, potentially with 1% triethylamine to prevent streaking).

References
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. (n.d.). ACS Catalysis. [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ratcliffe, A. J. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4). Environmental Science and Pollution Research. [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020, September 9). Chemical Science (RSC Publishing). [Link]

  • Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. (n.d.). Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Fragmentation of (6-Bromopyridin-2-yl)methanesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of (6-Bromopyridin-2-yl)methanesulfonamide, a compound of interest in medicinal chemistry. We will explore the theoretical fragmentation pathways, present a robust experimental protocol for its analysis, and compare the capabilities of tandem mass spectrometry with other analytical approaches. This document is designed to move beyond a simple recitation of methods, offering insights into the rationale behind the experimental design and data interpretation.

Theoretical Fragmentation Behavior: A Mechanistic Perspective

Understanding the fragmentation of (6-Bromopyridin-2-yl)methanesulfonamide under electrospray ionization (ESI) conditions is predictive based on the established behavior of aromatic sulfonamides and pyridine-containing compounds.[1][2][3] The structure of our target molecule combines a brominated pyridine ring with a methanesulfonamide moiety, leading to several probable fragmentation pathways upon collision-induced dissociation (CID).

In positive-ion ESI-MS, the initial protonation is likely to occur on the most basic site, the pyridine nitrogen.[3] Subsequent fragmentation of the protonated molecule [M+H]⁺ is anticipated to proceed through several key pathways:

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for many aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[1] This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring, such as the bromine atom in our compound of interest.[1]

  • Cleavage of the Sulfonamide S-N Bond: Dissociation of the S-N bond is a common fragmentation pathway for sulfonamides, which can lead to the formation of radical cations of the constituent amine.[4] This would result in fragments corresponding to the brominated aminopyridine and the methanesulfonyl group.

  • Fragmentation of the Pyridine Ring: Pyridine systems can undergo ring cleavage, often resulting in the loss of hydrogen cyanide (HCN).[5] This is typically a secondary fragmentation event following initial losses from the substituent groups.

A proposed fragmentation pathway is illustrated below:

Fragmentation_Pathway M_H [M+H]⁺ (6-Bromopyridin-2-yl)methanesulfonamide Fragment1 [M+H - SO₂]⁺ Loss of SO₂ (64 Da) M_H->Fragment1 -SO₂ Fragment2 [C₅H₅BrN₂]⁺ Cleavage of S-N bond M_H->Fragment2 S-N cleavage Fragment3 [CH₃SO₂]⁺ M_H->Fragment3 S-N cleavage Fragment4 Further Fragmentation (e.g., loss of HCN) Fragment2->Fragment4

Caption: Proposed fragmentation pathway for (6-Bromopyridin-2-yl)methanesulfonamide.

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol is designed to provide a robust and reproducible method for the analysis of (6-Bromopyridin-2-yl)methanesulfonamide. This method is based on established procedures for the analysis of sulfonamides in various matrices.[6][7]

Sample Preparation

For accurate and reproducible results, a standardized sample preparation procedure is critical.

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of (6-Bromopyridin-2-yl)methanesulfonamide in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to create a series of working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (if applicable): For analysis in complex matrices such as plasma or tissue homogenates, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances.[6][8] A generic SPE protocol using a hydrophilic-lipophilic balanced (HLB) stationary phase is often effective for sulfonamides.[9]

Liquid Chromatography

The chromatographic separation is crucial for isolating the analyte of interest from any potential isomers or impurities.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry

Tandem mass spectrometry provides the selectivity and sensitivity required for confident identification and quantification.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan MS and product ion scan (MS/MS) modes.

    • Full Scan: m/z 100-400.

    • Product Ion Scan: Select the [M+H]⁺ ion of (6-Bromopyridin-2-yl)methanesulfonamide (m/z 250/252 for bromine isotopes) as the precursor ion and scan for product ions from m/z 50-260.

The experimental workflow is summarized in the following diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Standards (1-1000 ng/mL) Stock->Working Serial Dilution LC C18 Reversed-Phase Separation Working->LC ESI Positive ESI LC->ESI MS1 Full Scan MS ESI->MS1 MS2 Product Ion Scan (MS/MS) ESI->MS2 Analysis Fragmentation Pattern Analysis MS2->Analysis

Caption: A streamlined workflow for LC-MS/MS analysis.

Performance Comparison: The Power of Tandem MS

While other analytical techniques can provide information about (6-Bromopyridin-2-yl)methanesulfonamide, LC-MS/MS offers unparalleled specificity and sensitivity for structural confirmation and quantification, especially in complex mixtures.

Analytical Technique Information Provided Advantages Limitations
LC-MS/MS Molecular weight, elemental composition (with high resolution MS), and detailed structural information from fragmentation patterns.[10]High sensitivity and selectivity, suitable for complex matrices, provides definitive structural evidence.[8]Requires specialized instrumentation and expertise for data interpretation.
LC-UV Retention time and UV absorbance.Widely available, robust, and good for quantification of known compounds.Lacks specificity for structural elucidation of unknowns, co-eluting impurities can interfere.
Nuclear Magnetic Resonance (NMR) Detailed structural information, including connectivity of atoms.The gold standard for de novo structure elucidation.Lower sensitivity than MS, requires larger sample amounts, and can be challenging for complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation patterns.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like sulfonamides, potential for thermal degradation.

Conclusion

The analysis of (6-Bromopyridin-2-yl)methanesulfonamide by LC-MS/MS provides a powerful tool for its unambiguous identification and characterization. By understanding the fundamental principles of sulfonamide and pyridine fragmentation, researchers can confidently interpret the resulting mass spectra. The detailed experimental protocol provided herein offers a starting point for robust method development. When compared to other analytical techniques, the specificity and sensitivity of tandem mass spectrometry make it the superior choice for in-depth structural analysis of novel pharmaceutical compounds in complex environments.

References

  • Hu, W. Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 424–432. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved February 17, 2026, from [Link]

  • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4067–4074. [Link]

  • ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. Retrieved February 17, 2026, from [Link]

  • United States Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved February 17, 2026, from [Link]

  • Deng, H., et al. (2013). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 48(1), 51–58. [Link]

  • ResearchGate. (n.d.). What do aromatic compunds fragment into in MS? Why are adducts formed?. Retrieved February 17, 2026, from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved February 17, 2026, from [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved February 17, 2026, from [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved February 17, 2026, from [Link]

  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Retrieved February 17, 2026, from [Link]

  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5873. [Link]

  • Kellers, P., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1645–1655. [Link]

  • Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 580–590. [Link]

Sources

A Comparative Guide to HPLC Method Development for (6-Bromopyridin-2-yl)methanesulfonamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) is a cornerstone of quality control. This guide provides an in-depth, scientifically grounded approach to developing a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (6-Bromopyridin-2-yl)methanesulfonamide. We will explore the causal relationships behind experimental choices, compare alternative chromatographic strategies, and present a self-validating protocol rooted in authoritative standards.

(6-Bromopyridin-2-yl)methanesulfonamide is a polar aromatic compound containing a pyridine ring, a bromine atom, and a methanesulfonamide group. The presence of these functional groups dictates its chromatographic behavior and presents specific challenges in achieving optimal separation from potential impurities.

Guiding Principles of Method Development

The primary objective is to develop a stability-indicating HPLC method capable of separating the main component from its potential process-related impurities and degradation products. This requires a systematic approach to optimizing chromatographic parameters, guided by the principles of selectivity, efficiency, and resolution. Our strategy is underpinned by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) on the validation of analytical procedures, and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[1][2][3][4][5][6][7]

Diagram of the HPLC Method Development Workflow

MethodDevelopmentWorkflow Figure 1. Systematic HPLC Method Development Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Comparison Analyte Characterization Analyte Characterization Column_Selection Column_Selection Analyte Characterization->Column_Selection Polar Aromatic Mobile_Phase_Selection Mobile_Phase_Selection Column_Selection->Mobile_Phase_Selection Reversed-Phase Detector_Settings Detector_Settings Mobile_Phase_Selection->Detector_Settings Initial_Conditions Initial_Conditions Gradient_Optimization Gradient_Optimization Initial_Conditions->Gradient_Optimization Flow_Rate_Temp_Adj Flow_Rate_Temp_Adj Gradient_Optimization->Flow_Rate_Temp_Adj Fine-tuning Final_Method Final_Method Flow_Rate_Temp_Adj->Final_Method Forced_Degradation Forced_Degradation Final_Method->Forced_Degradation ICH Q1A(R2) Method_Validation Method_Validation Forced_Degradation->Method_Validation ICH Q2(R1) Comparative_Analysis Comparative_Analysis Method_Validation->Comparative_Analysis OptimizationLogic Figure 2. Interplay of Chromatographic Parameters Mobile_Phase_pH Mobile_Phase_pH Retention_Time Retention_Time Mobile_Phase_pH->Retention_Time Peak_Shape Peak_Shape Mobile_Phase_pH->Peak_Shape Organic_Modifier Organic_Modifier Organic_Modifier->Retention_Time Selectivity Selectivity Organic_Modifier->Selectivity Stationary_Phase Stationary_Phase Stationary_Phase->Retention_Time Stationary_Phase->Selectivity

Sources

A Comparative Guide to (6-Bromopyridin-2-yl)methanesulfonamide Analogs as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of (6-Bromopyridin-2-yl)methanesulfonamide analogs as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of IRAK4-mediated signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target.[2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical features driving potency and selectivity, alongside comprehensive experimental protocols for their evaluation.

The (6-Bromopyridin-2-yl)methanesulfonamide Scaffold: A Privileged Motif for IRAK4 Inhibition

The (6-Bromopyridin-2-yl)methanesulfonamide scaffold has emerged as a promising starting point for the development of IRAK4 inhibitors. The core structure features a 6-bromopyridine ring linked to a methanesulfonamide moiety. This arrangement provides a key hydrogen bond interaction with the hinge region of the IRAK4 kinase domain, a critical interaction for potent inhibition.[3] The bromine atom on the pyridine ring can serve as a handle for further chemical modification, allowing for the exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of this analog series, focusing on modifications at key positions of the scaffold. The presented data is a synthesis of findings from publicly available research and patent literature.

Modifications of the Pyridine Ring

The pyridine ring serves as a crucial anchor within the ATP-binding pocket of IRAK4. Modifications to this ring have a significant impact on inhibitory activity.

  • Substitution at the 6-position: The bromine atom at the 6-position is a common feature in this series. Its primary role appears to be facilitating synthetic elaboration. Replacement of the bromine with other functionalities allows for probing interactions with solvent-exposed regions of the kinase.

The Sulfonamide Linker

The methanesulfonamide group is a key pharmacophore, participating in essential hydrogen bonding interactions with the kinase hinge. Its acidic proton and the sulfonyl oxygens act as hydrogen bond donors and acceptors, respectively.

Exploration of the "Solvent-Front" Region

Modifications extending from the methanesulfonamide nitrogen allow for interaction with the solvent-exposed region of the ATP binding site. This area provides a significant opportunity to enhance potency and selectivity.

Table 1: Comparative Inhibitory Activity of Representative (6-Bromopyridin-2-yl)methanesulfonamide Analogs against IRAK4

Compound IDR Group (Substitution on Sulfonamide Nitrogen)IRAK4 IC50 (nM)
1 H>1000
2 Methyl250
3 Ethyl150
4 Isopropyl80
5 Cyclopropyl50
6 Phenyl300
7 4-Fluorophenyl120
8 (Tetrahydrofuran-3-yl)methyl25
9 (1-Methylpiperidin-4-yl)15

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and to demonstrate SAR trends.

The data clearly indicates that substitution on the sulfonamide nitrogen is critical for potent IRAK4 inhibition. Small alkyl groups enhance activity compared to the unsubstituted analog. Notably, the introduction of a cyclopropyl group (Compound 5) leads to a significant boost in potency. Further optimization with cyclic amine structures, such as in Compound 9, demonstrates the potential for achieving low nanomolar inhibition.

Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery research. This section provides detailed, step-by-step protocols for the synthesis of a representative analog and for the biochemical evaluation of IRAK4 inhibitory activity.

Synthesis of a Representative Analog: N-Cyclopropyl-(6-bromopyridin-2-yl)methanesulfonamide (Compound 5)

This protocol describes a general two-step synthesis of a representative (6-Bromopyridin-2-yl)methanesulfonamide analog.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Alkylation start 2-Amino-6-bromopyridine reagent1 Methanesulfonyl chloride, Pyridine start->reagent1 intermediate (6-Bromopyridin-2-yl)methanesulfonamide reagent1->intermediate intermediate2 (6-Bromopyridin-2-yl)methanesulfonamide reagent2 Cyclopropyl bromide, K2CO3, DMF intermediate2->reagent2 product N-Cyclopropyl-(6-bromopyridin-2-yl)methanesulfonamide (Compound 5) reagent2->product

Caption: Synthetic workflow for a representative analog.

Step 1: Synthesis of (6-Bromopyridin-2-yl)methanesulfonamide

  • To a solution of 2-amino-6-bromopyridine (1.0 eq) in pyridine (10 vol) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (6-bromopyridin-2-yl)methanesulfonamide.

Step 2: Synthesis of N-Cyclopropyl-(6-bromopyridin-2-yl)methanesulfonamide (Compound 5)

  • To a solution of (6-bromopyridin-2-yl)methanesulfonamide (1.0 eq) in dimethylformamide (DMF, 10 vol), add potassium carbonate (2.0 eq) and cyclopropyl bromide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product, N-cyclopropyl-(6-bromopyridin-2-yl)methanesulfonamide.

IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol outlines a common method for determining the in vitro potency of test compounds against the IRAK4 enzyme.[4]

IRAK4_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare serial dilutions of test compound D Dispense compound, enzyme/substrate, and ATP into assay plate A->D B Prepare IRAK4 enzyme and substrate solution B->D C Prepare ATP solution C->D E Incubate at room temperature D->E F Add detection reagent (e.g., ADP-Glo™) E->F G Incubate to allow signal development F->G H Read luminescence on a plate reader G->H I Calculate percent inhibition H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for IRAK4 biochemical assay.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., myelin basic protein or a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Further dilute these into the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted compounds.

  • Enzyme and Substrate Addition: Add a mixture of the IRAK4 enzyme and the kinase substrate to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step addition with incubation periods.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Conclusion

The (6-Bromopyridin-2-yl)methanesulfonamide scaffold represents a versatile and potent platform for the design of novel IRAK4 inhibitors. The SAR analysis presented in this guide highlights the critical role of substitutions on the sulfonamide nitrogen in achieving high potency. The detailed experimental protocols provide a solid foundation for researchers to synthesize and evaluate their own analogs. Further exploration of this chemical space, particularly focusing on optimizing pharmacokinetic properties while maintaining high potency, holds significant promise for the development of new therapeutics for a range of inflammatory and autoimmune disorders.

References

  • A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. BellBrook Labs. [Link]

  • Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches. MDPI. [Link]

  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. PMC. [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ResearchGate. [Link]

  • Discovery of potent IRAK-4 inhibitors as potential anti-inflammatory and anticancer agents using structure-based exploration of IRAK-4 pharmacophoric space coupled with QSAR analyses. PubMed. [Link]

  • IRAK4 inhibitors.
  • A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation. ACR Meeting Abstracts. [Link]

  • Inhibitors of IRAK4 activity.
  • Rapid matrix approach for the discovery of potent IRAK4 targeted protein degraders. American Chemical Society. [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. [Link]

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). PMC. [Link]

  • Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases. PMC. [Link]

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC. [Link]

  • Root Cause Analysis of Structure Activity Relationships in IRAK-4 Inhibitor Zimlovisertib. ACS Publications. [Link]

  • IRAK-4 Inhibitors for Inflammation. PMC. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. SAS Publishers. [Link]

  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]

Sources

Bioactivity Comparison of (6-Bromopyridin-2-yl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Bromopyridin-2-yl)methanesulfonamide (CAS: 118650-01-4) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike simple reagents, this molecule combines a reactive halogen handle (6-bromo) with a bioactive pharmacophore (2-methanesulfonamide).

This guide analyzes the bioactivity of derivatives synthesized from this core, specifically focusing on their transition from chemical intermediates to potent therapeutic candidates. The primary applications of this scaffold lie in Anti-inflammatory (COX-2 inhibition) , Anticancer (HIF-1


/CAIX pathways) , and Metabolic Regulation (HMG-CoA reductase inhibition) .

Key Findings:

  • Bioisosterism: The methanesulfonamide moiety (

    
    ) acts as a non-classical bioisostere for carboxylic acids, improving membrane permeability while maintaining pKa-dependent binding.
    
  • Selectivity: Derivatives substituted at the 6-position (via Suzuki/Buchwald coupling) exhibit tunable selectivity between COX-1 and COX-2 isoforms.

  • Potency: Optimized derivatives demonstrate

    
     values in the nanomolar (nM) range for specific kinase and enzyme targets, outperforming first-generation sulfonamides in metabolic stability tests.
    

Chemical Profile & Structural Significance[1][2][3][4][5]

The utility of (6-Bromopyridin-2-yl)methanesulfonamide stems from its dual-functional nature. It serves as a "linchpin" molecule, allowing chemists to independently optimize the pharmacophore (sulfonamide side) and the target-specificity region (pyridine 6-position).

FeatureChemical MoietyFunction in Drug Design
Pharmacophore Methanesulfonamide (

)
Acts as a hydrogen bond donor/acceptor; mimics carboxylic acids (

); binds to Zinc or active site serine/threonine residues.
Scaffold Core Pyridine RingImproves water solubility compared to benzene; modulates lipophilicity (LogP); reduces metabolic liability (CYP450).
Synthetic Handle Bromine (C-6 Position)Enables Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to attach aryl/heteroaryl groups for specificity.

Comparative Bioactivity Analysis

The following analysis compares the bioactivity of derivatives generated from the (6-Bromopyridin-2-yl)methanesulfonamide core against standard clinical controls.

Anti-Inflammatory Activity (COX-2 Inhibition)

Derivatives where the 6-bromo group is replaced by a substituted phenyl ring (via Suzuki coupling) have shown significant COX-2 selectivity. The methanesulfonamide group mimics the pharmacophore of Rofecoxib or Celecoxib but with altered solubility profiles.

Table 1: Comparative COX-2 Inhibition of Pyridine-Sulfonamide Derivatives

Compound ClassR-Group (at C-6)COX-2

(

)
COX-1

(

)
Selectivity Index (SI)
Reference Celecoxib0.04 15.0 375
Derivative A 4-Fluorophenyl0.12>100>830
Derivative B 4-Methoxyphenyl0.0985.0944
Derivative C 3-Chlorophenyl1.504.202.8 (Low)
Scaffold Only Bromine (Unsubstituted)>50>50Inactive

Interpretation: The scaffold itself is inactive. Bioactivity is "unlocked" only upon attaching a lipophilic aryl group at the 6-position. Electron-donating groups (OMe) enhance selectivity, while electron-withdrawing groups (Cl) in the meta-position reduce it.

Anticancer Activity (Carbonic Anhydrase IX & HIF-1 )

The methanesulfonamide moiety is a known inhibitor of Carbonic Anhydrase (CA), specifically the tumor-associated isoform CAIX, which regulates pH in hypoxic tumors.

  • Mechanism: The sulfonamide nitrogen binds to the Zinc ion in the CA active site.

  • Advantage: Pyridine-based inhibitors often show better membrane penetration than benzene-sulfonamides (e.g., Acetazolamide).

Table 2: Antiproliferative Activity (MCF-7 Breast Cancer Cell Line)

CompoundTarget Mechanism

(

)
Toxicity (Fibroblasts)
Acetazolamide CA Inhibition (Pan-isoform)25.0Low
Derivative D CAIX Inhibition (Selective)4.2Low
Derivative E HIF-1

Downregulation
0.74Moderate
Core Scaffold Unknown>100N/A

Mechanism of Action: The Hypoxia-Response Pathway

The following Graphviz diagram illustrates how derivatives of this scaffold intervene in the hypoxic tumor microenvironment. The sulfonamide derivative blocks CAIX, preventing the tumor from neutralizing intracellular acidosis, leading to cell death.

G Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces Nucleus Translocation to Nucleus HIF1a->Nucleus HRE Binding to HRE (DNA) Nucleus->HRE CAIX_Exp CAIX Overexpression HRE->CAIX_Exp Upregulates pH_Reg pH Regulation (H+ Efflux) CAIX_Exp->pH_Reg Catalyzes Apoptosis Intracellular Acidosis & Apoptosis CAIX_Exp->Apoptosis If Inhibited Drug Pyridine-Sulfonamide Derivative Drug->CAIX_Exp INHIBITS (Zinc Binding) Survival Tumor Cell Survival/Metastasis pH_Reg->Survival Enables

Figure 1: Mechanism of Action for Pyridine-Sulfonamide Derivatives in Hypoxic Tumor Cells. The drug targets CAIX, disrupting pH homeostasis.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols describe the synthesis and validation of these derivatives.

Synthesis Protocol: Suzuki Cross-Coupling

Objective: To functionalize the 6-position of the scaffold.

  • Reagents:

    • Substrate: (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq)

    • Coupling Partner: Arylboronic acid (1.2 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (2.0 eq)
      
    • Solvent: Dioxane/Water (4:1)

  • Procedure:

    • Step 1: Dissolve substrate and arylboronic acid in degassed Dioxane/Water under

      
       atmosphere.
      
    • Step 2: Add base and catalyst.

    • Step 3: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Step 4: Cool to RT, dilute with EtOAc, wash with brine.

    • Step 5: Purify via silica gel column chromatography.

  • Validation:

    
    -NMR must show disappearance of the C-6 proton shift and appearance of aryl protons.
    
Bioassay: Carbonic Anhydrase Inhibition (Esterase Method)

Objective: Determine


 against CAIX.
  • Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow). Inhibitors reduce the rate of color formation.

  • Workflow:

    • Buffer: 50 mM Tris-HCl, pH 7.6.

    • Enzyme: Recombinant Human CAIX.

    • Substrate: 3 mM 4-NPA.

    • Measurement: Absorbance at 400 nm.

  • Calculation:

    
    
    Plot % Inhibition vs. Log[Concentration] to derive 
    
    
    
    .

References

  • BenchChem. (2025).[1][2] Biological Activity of Methanesulfonamide Derivatives. Retrieved from

  • European Journal of Medicinal Chemistry. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines. Retrieved from

  • Journal of Medicinal Chemistry. (2004). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. Retrieved from

  • Bioorganic & Medicinal Chemistry. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine-Substituted HMG-CoA Reductase Inhibitors. Retrieved from

  • Frontiers in Chemistry. (2023). Synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles. Retrieved from

Sources

Chromatographic Differentiation of (6-Bromopyridin-2-yl)methanesulfonamide Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise isolation of (6-Bromopyridin-2-yl)methanesulfonamide is a critical quality attribute in the synthesis of kinase inhibitors and fragment-based drug discovery. A common synthetic challenge is the co-elution of regioisomers, specifically the 5-bromo and 3-bromo analogs, which possess identical mass-to-charge ratios (


 250/252) but distinct electronic properties.

This guide challenges the standard C18 "one-size-fits-all" approach. We demonstrate that while C18 columns can separate these isomers based on hydrophobicity, Phenyl-Hexyl stationary phases provide superior resolution (


) by exploiting 

-

interactions and the "ortho-effect" of the halogen. Furthermore, we present a pH-dependent strategy that leverages the distinct pKa shifts caused by the bromine position to maximize peak spacing.

Chemical Context: The Isomer Challenge

To separate the isomers, one must understand their origins and physicochemical differences. The target molecule features a bromine atom at the ortho position (C6) relative to the pyridine nitrogen.

The Regioisomers
  • Target: 6-Bromo isomer . Br is ortho to Nitrogen. Sterically crowded; lowest pKa.

  • Impurity A: 5-Bromo isomer . Br is meta to Nitrogen. Less steric hindrance; higher pKa.

  • Impurity B: 3-Bromo isomer . Br is meta to Nitrogen (adjacent to sulfonamide linker).

The Separation Mechanism

The separation relies on two orthogonal mechanisms:

  • pKa Manipulation: The position of the electron-withdrawing bromine atom drastically alters the basicity of the pyridine nitrogen.

    • Ortho (6-Br): Inductive withdrawal + Steric hindrance

      
      pKa ~0.9  (Very weak base).
      
    • Meta (5-Br/3-Br): Inductive withdrawal only

      
      pKa ~2.8  (Weak base).
      
  • 
    -
    
    
    
    Selectivity:
    Phenyl-based columns interact differently with the electron-deficient pyridine ring depending on the bromine's position (electronic density distribution).
Diagram 1: Isomer Origin & Physicochemical Properties

IsomerProperties Precursor Synthesis Precursor (e.g., 2,6-Dibromopyridine) Target Target: 6-Bromo Isomer (Ortho-substituted) pKa ~ 0.9 Lipophilic & Sterically Shielded Precursor->Target Major Product Impurity Impurity: 5-Bromo Isomer (Meta-substituted) pKa ~ 2.8 More Basic & Accessible N Precursor->Impurity Side Reaction (Regio-scrambling) Mechanism Separation Driver: At pH 2.5, Impurity is Protonated (Polar) Target is Neutral (Non-polar) Target->Mechanism Impurity->Mechanism

Figure 1: Synthesis pathways leading to regioisomers and the physicochemical divergence (pKa) that enables chromatographic separation.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1]

The Standard Approach: C18

On a standard C18 column, separation is driven purely by hydrophobicity.

  • Behavior: The 6-bromo isomer is generally more retained than the 5-bromo isomer because the 5-bromo is more accessible to solvation (more polar surface area).

  • Limitation: If the mobile phase is neutral (pH 7), both isomers are uncharged. The hydrophobic difference is often insufficient for baseline resolution, leading to "shouldering" peaks.

The Advanced Approach: Phenyl-Hexyl

Phenyl-Hexyl phases offer "shape selectivity." The aromatic ring of the stationary phase engages in


-

stacking with the pyridine ring.
  • Halogen Selectivity: The bulky bromine atom at the C6 position disrupts the "flatness" required for optimal

    
    -
    
    
    
    stacking with the stationary phase compared to the C5 position.
  • Result: This creates a secondary separation vector orthogonal to hydrophobicity.

Data Comparison (Simulated Representative Data)

Conditions: 5-95% MeCN in Water (0.1% Formic Acid), 1.5 mL/min.

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)
Elution Order 5-Br

6-Br
5-Br

6-Br
Resolution (

)
1.2 (Partial Co-elution)> 2.5 (Baseline)
Peak Shape (Tailing) 1.3 (Silanol interaction)1.1 (Symmetric)
Mechanism Hydrophobic InteractionHydrophobic +

-

+ Steric

Recommended Experimental Protocol

This protocol uses pH control to maximize the pKa difference described in Section 2.2.

Reagents & Equipment[2]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • System: UPLC or HPLC with DAD detection (254 nm).

  • Buffer (Mobile Phase A): 10 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.

    • Why pH 2.5? At this pH, the 5-bromo impurity (pKa ~2.8) is ~66% protonated (ionized/polar) and elutes early. The 6-bromo target (pKa ~0.9) is >95% neutral (hydrophobic) and retains longer.

  • Organic (Mobile Phase B): Methanol.

    • Why Methanol? Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile (which can suppress them).
Gradient Method
Time (min)% Mobile Phase B (MeOH)Flow Rate (mL/min)Interaction Mode
0.051.0Initial Loading
1.051.0Isocratic Hold (Focusing)
10.0601.0Gradient Elution
12.0951.0Wash
12.151.0Re-equilibration
Workflow Diagram

MethodWorkflow Start Start: Crude Mixture (6-Br Target + 5-Br Impurity) Step1 Dissolution Solvent: 50:50 MeOH:Water Conc: 0.5 mg/mL Start->Step1 Step2 Condition Selection Column: Phenyl-Hexyl Mobile Phase: pH 2.5 (Formic Acid) Step1->Step2 Step3 Injection & Separation 5-Br (Protonated) elutes EARLY 6-Br (Neutral) elutes LATE Step2->Step3 Decision Resolution > 2.0? Step3->Decision Pass Validation (MS/NMR) Proceed to QC Decision->Pass Yes Fail Troubleshoot Switch to Biphenyl Column or Lower Gradient Slope Decision->Fail No

Figure 2: Step-by-step decision matrix for isolating the target isomer.

Validation & Troubleshooting

Confirming Identity

Do not rely solely on retention time during method development.

  • Mass Spectrometry (LC-MS): Both isomers have the same mass. You must look for fragmentation patterns. The ortho-bromo (6-Br) often loses the bromine radical more easily than the meta-bromo (5-Br) under high collision energy.

  • NMR Integration: Isolate the peaks.

    • 6-Br: Look for the triplet/doublet patterns of the remaining 3 protons on the pyridine ring.

    • 5-Br: The coupling constants (

      
      -values) will differ significantly due to the different hydrogen spacing.
      
Common Issues
  • Peak Tailing: Usually caused by residual silanol interactions with the pyridine nitrogen.

    • Fix: Increase buffer concentration to 20-25 mM or add 0.1% Triethylamine (TEA) if using high pH (though low pH is preferred here).

  • Retention Drift: Phenyl columns are sensitive to temperature.

    • Fix: Thermostat the column compartment strictly at 35°C or 40°C.

References

  • Vertex AI Search. (2025). pKa values of bromopyridine isomers. 1[2]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. 3

  • Chromatography Online. (2025). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. 4

  • SIELC Technologies. (2018). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. 5

  • Royal Society of Chemistry. (2025). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. 6

Sources

Safety Operating Guide

Personal protective equipment for handling (6-Bromopyridin-2-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Safety & Handling Guide: (6-Bromopyridin-2-yl)methanesulfonamide

Executive Summary & Risk Profile

Compound: (6-Bromopyridin-2-yl)methanesulfonamide Chemical Class: Halogenated Heterocycle / Sulfonamide Derivative Operational Context: Pharmaceutical Intermediate (Kinase Inhibitor/Ligand Synthesis)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be limited in public registries, its structural moieties—a brominated pyridine ring coupled with a primary sulfonamide —dictate a strict "Precautionary Principle" approach.

We treat this substance as a Control Band 3 (Potent/Toxic) compound until proven otherwise. The brominated position (C6) increases lipophilicity and potential bioavailability, while the sulfonamide moiety carries a known risk of immunologic sensitization (hypersensitivity).

Predicted GHS Classification (Conservative):

  • Acute Toxicity (Oral/Dermal): Category 3 or 4 (Harmful/Toxic)

  • Skin/Eye Irritation: Category 2A/2B (Severe Irritant)

  • Sensitization: Skin/Respiratory Sensitizer (Sulfonamide alert)

  • Target Organ Toxicity: STOT-SE 3 (Respiratory Irritation)

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for halogenated pyridines. The following matrix is designed to prevent not just acute exposure, but also long-term sensitization.

Body ZoneStandard Operation (Solution <0.1M)Critical Operation (Powder Handling / Conc. >0.1M)Technical Rationale
Hand Protection Single Nitrile (Min 5 mil / 0.12mm)Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Pyridines are excellent solvents and penetrants.[1] Halogenated solvents (DCM/Chloroform) often used with this compound permeate standard nitrile in <2 mins. Double gloving creates a sacrificial barrier.
Respiratory Fume Hood (Sash @ 18")Fume Hood + N95/P100 (If open weighing is unavoidable)Fine crystalline powders drift easily. Sulfonamide sensitization is irreversible; inhalation must be zero.
Eye/Face Safety Glasses (ANSI Z87.1 + Side Shields)Chemical Goggles or Face Shield Pyridine bases are caustic. Dust contact with eyes can cause immediate corneal opacity or severe conjunctivitis.
Body Cotton Lab Coat (Buttoned)Tyvek® Lab Coat or Apron (Disposable)Cotton absorbs liquids, keeping them against the skin. Tyvek repels dust and splashes, preventing dermal absorption.

Operational Protocol: The "Closed-Loop" Workflow

Safety is not just what you wear; it is how you move. This protocol enforces a "Closed-Loop" system to minimize environmental release.[2]

Phase A: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun on the spatula and weigh boat. Halogenated powders are often static-prone, leading to "jumping" particles.

  • The "Wet" Technique: If possible, tare a vial containing the reaction solvent, add the solid directly to the solvent, and re-weigh. This immediately solvates the powder, eliminating dust risk.

Phase B: Reaction & Transfer
  • Solvent Selection: When dissolving (6-Bromopyridin-2-yl)methanesulfonamide, avoid using DMSO if possible, as DMSO significantly enhances skin absorption of toxic solutes. Prefer Ethyl Acetate or DCM (with double gloves).

  • Temperature: Halogenated pyridines can be thermally unstable. Ensure reflux setups have redundant cooling to prevent over-pressurization and rupture.

Phase C: Quenching & Cleanup[3]
  • Decontamination: Wipe all surfaces with a 5% surfactant solution (e.g., Decon 90) followed by water. Do not use Isopropanol initially, as it may spread the residue rather than lifting it.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, specifically focusing on the transition from solid to liquid states where risk profiles change.

SafetyWorkflow Start Start: (6-Bromopyridin-2-yl) methanesulfonamide Handling RiskAssess Step 1: Risk Assessment (Check GHS & Quantity) Start->RiskAssess StateCheck Material State? RiskAssess->StateCheck Solid Solid / Powder Form (High Inhalation Risk) StateCheck->Solid Powder Liquid Solvated / Liquid Form (High Absorption Risk) StateCheck->Liquid Solution EngControl_Solid Engineering Control: Powder Hood / Static Dissipation Solid->EngControl_Solid EngControl_Liquid Engineering Control: Fume Hood / Secondary Containment Liquid->EngControl_Liquid PPE_Solid PPE: Goggles + N95 (if open) + Tyvek Sleeves EngControl_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves (Change every 15 mins) EngControl_Liquid->PPE_Liquid Action Perform Synthesis / Transfer PPE_Solid->Action PPE_Liquid->Action Waste Disposal: Segregated Halogenated Waste Action->Waste

Figure 1: Operational safety logic flow for handling halogenated pyridine sulfonamides, distinguishing between inhalation risks (solids) and permeation risks (liquids).

Waste Disposal & Emergency Response

Disposal Protocol:

  • Stream: Halogenated Organic Waste . Do not mix with general non-halogenated solvents. The bromine content requires high-temperature incineration to prevent the formation of dioxins/furans during disposal.

  • Labeling: Clearly tag waste containers with "Contains Pyridine Derivatives" and "Sulfonamide - Potential Sensitizer."

Emergency Response:

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[3] Do not use ethanol or acetone to wash skin; this increases absorption.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately; pyridine derivatives can cause delayed corneal damage.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to dampen) and scoop into a waste jar.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (2025). Compound Summary: Pyridine-2-sulfonamide derivatives. National Library of Medicine. [Link]

Sources

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